molecular formula C10H9BrN2 B599170 5-(3-Bromophenyl)-1-methylimidazole CAS No. 1218910-50-9

5-(3-Bromophenyl)-1-methylimidazole

Cat. No.: B599170
CAS No.: 1218910-50-9
M. Wt: 237.1
InChI Key: ZBKTVJWYHULGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-1-methylimidazole ( 1218910-50-9) is a brominated aromatic imidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for the development of bioactive molecules, with particular utility in designing compounds that target neurological and inflammatory conditions. Its structural features, including the imidazole ring which can act as both a proton donor and acceptor, support activity in modulating various receptor functions, making it a valuable scaffold for designing novel drug candidates . Beyond pharmaceutical applications, this bromophenyl-imidazole scaffold is also employed in agrochemical research for creating novel pesticides with improved selectivity and efficacy . The compound is characterized by its high purity (≥97%) and should be stored at room temperature in a dry environment to maintain stability . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-(3-bromophenyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-3-2-4-9(11)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKTVJWYHULGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Bromophenyl)-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(3-bromophenyl)-1-methylimidazole, a valuable building block in medicinal chemistry and materials science. This document details the most probable synthetic pathway, a plausible experimental protocol, and expected analytical data. The information is curated for researchers and professionals in drug development and related scientific fields.

Introduction

5-(3-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative. The presence of the bromophenyl group allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. The imidazole core is a common motif in many biologically active compounds.

Table 1: Physicochemical Properties of 5-(3-Bromophenyl)-1-methylimidazole

PropertyValueSource
CAS Number 1218910-50-9[1][2]
Molecular Formula C₁₀H₉BrN₂[1][2]
Molecular Weight 237.10 g/mol [3]
Appearance White to brown solid, or colorless to brown liquid
Storage Temperature 2-8°C[2]

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most prominent and efficient method for the synthesis of 5-(3-Bromophenyl)-1-methylimidazole is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this specific synthesis, the coupling occurs between 1-methyl-5-bromoimidazole and 3-bromophenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 1-methyl-5-bromoimidazole 1-methyl-5-bromoimidazole Reaction 1-methyl-5-bromoimidazole->Reaction 3-bromophenylboronic_acid 3-bromophenylboronic_acid 3-bromophenylboronic_acid->Reaction Pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction Catalyzes Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Activates Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Medium Product 5-(3-Bromophenyl)-1-methylimidazole Byproducts Byproducts Reaction->Product Reaction->Byproducts

Caption: General workflow for the Suzuki-Miyaura synthesis of 5-(3-Bromophenyl)-1-methylimidazole.

Experimental Protocol

Materials:

  • 1-methyl-5-bromoimidazole

  • 3-bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-methyl-5-bromoimidazole (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the flask containing the reactants. Add a 4:1 mixture of 1,4-dioxane and degassed water as the solvent.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove any dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(3-Bromophenyl)-1-methylimidazole.

Experimental_Workflow A 1. Reaction Setup: Combine reactants and base B 2. Catalyst Addition A->B C 3. Degas with Inert Gas B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Work-up: Cool, dilute, and extract D->E F 6. Purification: Column Chromatography E->F G Pure Product: 5-(3-Bromophenyl)-1-methylimidazole F->G

References

An In-depth Technical Guide to 5-(3-Bromophenyl)-1-methylimidazole (CAS Number: 1218910-50-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental studies, biological activity data, and detailed application notes for 5-(3-Bromophenyl)-1-methylimidazole. This guide summarizes its known properties from chemical suppliers and provides a scientifically-grounded, putative synthesis protocol based on established chemical reactions for structurally similar molecules.

Core Compound Properties

5-(3-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative. While it is commercially available as a research chemical, no peer-reviewed studies detailing its synthesis or biological function have been identified. Its physicochemical properties, as aggregated from various chemical suppliers, are summarized below.

PropertyValueSource(s)
CAS Number 1218910-50-9[1][2]
Molecular Formula C₁₀H₉BrN₂[1][2]
Molecular Weight 237.10 g/mol [1][3]
IUPAC Name 5-(3-bromophenyl)-1-methyl-1H-imidazole[3][4]
Synonyms 5-(3-Bromophenyl)-1-methyl-1H-imidazole[1][2]
Physical Form White to brown solid, or colorless to brown liquid[3]
Predicted Boiling Point 387.0 ± 17.0 °C[1]
Predicted Density 1.44 ± 0.1 g/cm³[1]
Storage Temperature 2-8°C[1]

Proposed Synthesis Protocol

The synthesis of 5-aryl-1-methylimidazoles is commonly achieved through palladium-catalyzed cross-coupling reactions. Given the structure of 5-(3-Bromophenyl)-1-methylimidazole, a Suzuki-Miyaura cross-coupling reaction is a highly plausible and efficient synthetic route. This method involves the reaction of an imidazole boronic acid or ester with an aryl halide, or conversely, an imidazole halide with an arylboronic acid, in the presence of a palladium catalyst and a base.

Below is a detailed, proposed experimental protocol for the synthesis via the coupling of 1-methylimidazole with 3-bromophenylboronic acid, a common variant of this reaction type.

Experimental Protocol: Proposed Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(3-Bromophenyl)-1-methylimidazole

Materials:

  • 5-Bromo-1-methylimidazole

  • 3-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (solvent system)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1-methylimidazole (1.0 mmol, 1 eq.), 3-bromophenylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.5 mmol, 2.5 eq.), and the palladium catalyst, which can be pre-formed or generated in situ. For in situ generation, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-(3-Bromophenyl)-1-methylimidazole.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow for 5-(3-Bromophenyl)-1-methylimidazole.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 5_bromo_1_methylimidazole 5-Bromo-1-methylimidazole reaction_mixture Suzuki-Miyaura Coupling 5_bromo_1_methylimidazole->reaction_mixture 3_bromophenylboronic_acid 3-Bromophenylboronic Acid 3_bromophenylboronic_acid->reaction_mixture catalyst Pd(OAc)₂ / PPh₃ catalyst->reaction_mixture base K₂CO₃ base->reaction_mixture solvent Dioxane/Water solvent->reaction_mixture heat Heat (90-100 °C) heat->reaction_mixture product 5-(3-Bromophenyl)-1-methylimidazole reaction_mixture->product Yields

Caption: Proposed Suzuki-Miyaura synthesis of 5-(3-Bromophenyl)-1-methylimidazole.

Experimental_Workflow start Combine Reactants, Catalyst, Base, and Solvent in Inert Atmosphere heat Heat Reaction Mixture (90-100 °C) start->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Extraction with Ethyl Acetate monitor->workup purify Dry, Concentrate, & Purify via Column Chromatography workup->purify characterize Structural Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

References

Spectroscopic data for 5-(3-Bromophenyl)-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical compound 5-(3-Bromophenyl)-1-methylimidazole. Due to the limited availability of public domain data, this guide summarizes fundamental physicochemical properties. At present, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) and specific synthesis protocols are not extensively reported in publicly accessible scientific literature. Similarly, information regarding its implication in biological signaling pathways is not currently available. This guide will be updated as more information becomes available.

Chemical Identity and Properties

5-(3-Bromophenyl)-1-methylimidazole is a substituted imidazole derivative. Imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.

Table 1: Physicochemical Properties of 5-(3-Bromophenyl)-1-methylimidazole

PropertyValueSource
CAS Number 1218910-50-9[1][2][3]
Molecular Formula C₁₀H₉BrN₂[1][2][3]
Molecular Weight 237.10 g/mol [1]
IUPAC Name 5-(3-bromophenyl)-1-methyl-1H-imidazole
Synonyms 5-(3-Bromophenyl)-1-methylimidazole, 1H-Imidazole, 5-(3-bromophenyl)-1-methyl-[2]
Physical Form White to brown solid, or colorless to brown liquid
Purity Typically ≥97% (as commercially available)
Storage Temperature +4°C

Spectroscopic Data

A comprehensive search of publicly available databases and scientific literature did not yield specific, experimentally determined spectroscopic data for 5-(3-Bromophenyl)-1-methylimidazole. Characterization data for similar, but structurally distinct, imidazole derivatives are available and suggest that the following analytical methods would be appropriate for its structural elucidation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and environment of hydrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Researchers requiring this data are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

Experimental Protocols

For the acquisition of spectroscopic data, standard laboratory procedures for NMR, MS, and IR analysis would be applicable.

Signaling Pathways and Experimental Workflows

As of the date of this guide, there is no information available in the public scientific literature linking 5-(3-Bromophenyl)-1-methylimidazole to any specific biological signaling pathways or established experimental workflows in drug development. The imidazole scaffold is a common feature in many pharmacologically active compounds, and its derivatives are known to interact with a wide range of biological targets.

Logical Workflow for Compound Characterization

For researchers who have synthesized or acquired 5-(3-Bromophenyl)-1-methylimidazole, a logical workflow for its characterization would be as follows.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Biological Screening (Hypothetical) Synthesis Synthesis of 5-(3-Bromophenyl)-1-methylimidazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity_Analysis Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity_Analysis Assay Target-Based or Phenotypic Screening Purity_Analysis->Assay Proceed if pure Hit_Validation Hit Validation & Dose-Response Assay->Hit_Validation

Caption: General workflow for characterization and screening.

Conclusion

While 5-(3-Bromophenyl)-1-methylimidazole is commercially available and its basic chemical properties are known, a significant gap exists in the publicly accessible scientific literature regarding its detailed spectroscopic characterization, specific synthesis protocols, and biological activity. Researchers interested in this compound for drug discovery or other applications will likely need to undertake its comprehensive analysis and characterization in-house.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(3-Bromophenyl)-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 5-(3-Bromophenyl)-1-methylimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.

Core Data Presentation

¹H NMR Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.70s-1H
H-47.15s-1H
N-CH₃3.65s-3H
H-2'7.60t~1.81H
H-4'7.45ddd~8.0, 2.0, 1.01H
H-5'7.30t~8.01H
H-6'7.20ddd~8.0, 2.0, 1.01H

¹³C NMR Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-2138.0
C-4129.5
C-5135.0
N-CH₃33.0
C-1'134.0
C-2'131.0
C-3'122.5
C-4'130.0
C-5'129.0
C-6'126.0

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of 5-(3-Bromophenyl)-1-methylimidazole.

Sample Preparation

  • Compound Purity : Ensure the sample of 5-(3-Bromophenyl)-1-methylimidazole is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar heterocyclic compounds.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could cause peak broadening.

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol

  • Instrument Setup :

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.

    • Number of Scans (ns) : For a sample of sufficient concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay (d1) : A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy Protocol

  • Instrument Setup : Follow the same locking and shimming procedures as for ¹H NMR.

  • Acquisition Parameters :

    • Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans (ns) : A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR, depending on the sample concentration.

    • Relaxation Delay (d1) : A delay of 2-5 seconds is common for qualitative spectra.

    • Spectral Width : A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

  • Data Processing :

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the solvent's carbon signals.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an NMR experiment and the structural relationships within 5-(3-Bromophenyl)-1-methylimidazole.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum J->K L Peak Picking, Integration & Analysis K->L

Caption: A flowchart of the general workflow for an NMR experiment.

Caption: Structure of 5-(3-Bromophenyl)-1-methylimidazole with atom numbering.

The Diverse Biological Activities of Substituted Phenylimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted phenylimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document details the experimental protocols for key biological assays, presents quantitative activity data in a clear, tabular format, and visualizes the associated signaling pathways and experimental workflows.

Anticancer Activity

Substituted phenylimidazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and disruption of signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of ABL1 Kinase

Several phenylimidazole derivatives have been investigated as inhibitors of Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase, a key target in the treatment of chronic myeloid leukemia (CML).

Table 1: ABL1 Kinase Inhibitory Activity of Substituted Phenylimidazoles

Compound IDSubstitution PatternTarget Cell Line/EnzymeIC50Reference
Dasatinib (Structure with phenylimidazole core)ABL1 Kinase<1 nM[1]
Ponatinib (Structure with phenylimidazole core)ABL1 Kinase0.37 nM[1]
Bosutinib (Structure with phenylimidazole core)ABL1 Kinase1 nM[1]
Nilotinib (Structure with phenylimidazole core)ABL1 Kinase<30 nM[1]
Imatinib (Structure with phenylimidazole core)ABL1 Kinase~0.23 µM[1]

A common method to determine the inhibitory activity of compounds against ABL1 kinase is the LanthaScreen® Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound.

Materials:

  • ABL1 Kinase

  • Eu-anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds and control inhibitors (e.g., Dasatinib)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 384-well plate, add 5 µL of the test compound solution.

  • Prepare a mixture of ABL1 kinase and the Eu-anti-tag antibody in kinase buffer and add 5 µL to each well.

  • Add 5 µL of the Alexa Fluor® 647-labeled kinase tracer to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring TR-FRET, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • The FRET signal is calculated as the ratio of the emission at 665 nm to the emission at 615 nm.

  • The IC50 values are determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Experimental Workflow for ABL1 Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution Prepare Compound Serial Dilutions Add_Compound Add 5 µL Compound Compound_Dilution->Add_Compound Kinase_Mix Prepare Kinase/ Antibody Mixture Add_Kinase Add 5 µL Kinase Mix Kinase_Mix->Add_Kinase Tracer_Prep Prepare Tracer Solution Add_Tracer Add 5 µL Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate 1 hr at RT Add_Tracer->Incubate Read_Plate Read TR-FRET (Ex: 340nm, Em: 615/665nm) Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for ABL1 Kinase Inhibition Assay.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Phenylimidazole-based compounds have been explored as potential CDK2 inhibitors.

Table 2: CDK2 Inhibitory Activity of Substituted Phenylimidazoles

Compound IDSubstitution PatternTarget Cell Line/EnzymeIC50 (µM)Reference
Compound 9a Pyrazolo[3,4-b]pyridine derivativeCDK21.630[3]
Compound 14g Pyrazolo[3,4-b]pyridine derivativeCDK20.460[3]
(R)-roscovitine (Reference CDK inhibitor)CDK20.1[2]
Compound 7f Pyrrolidine-2,3-dione derivativeCDK2/cyclin A-[4]

The inhibitory activity against CDK2 can be assessed using a variety of kinase assay formats, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The ADP-Glo™ Kinase Assay is a common luminescence-based method.

Materials:

  • Recombinant CDK2/Cyclin A or E complex

  • Substrate peptide (e.g., Histone H1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds and control inhibitors (e.g., (R)-roscovitine)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution.

  • Add 2 µL of the CDK2/Cyclin complex to each well.

  • Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition and determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.

CDK2 Signaling Pathway in Cell Cycle Regulation

G cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F (Inactive) CyclinD_CDK46->pRb_E2F Phosphorylates pRb_P p-pRb pRb_E2F->pRb_P CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb_P Hyperphosphorylates E2F E2F (Active) pRb_P->E2F Releases E2F->CyclinE_CDK2 Promotes Transcription DNA_Replication DNA Replication E2F->DNA_Replication Activates Transcription Inhibitor Phenylimidazole Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition.

Disruption of the p53-MDM2 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53. Inhibiting the p53-MDM2 interaction can restore p53 function in cancer cells. Phenylimidazole derivatives, such as the nutlins, have been identified as potent inhibitors of this interaction.

Table 3: p53-MDM2 Interaction Inhibitory Activity of Phenylimidazole Derivatives

Compound IDSubstitution PatternAssayIC50/KiReference
Nutlin-3 cis-imidazoline analogp53-MDM2 displacement100-300 nM[5]
RG7388 Optimized nutlin analogp53-MDM2 displacement6 nM[6]
Compound 15 Phenylimidazole scaffoldp53-MDM2 binding (Ki)8.46 µM[5]
APG-115 Phenylimidazole derivativeMdm2 binding (Ki)<1 nM[7]

Fluorescence polarization (FP) is a common method to screen for inhibitors of protein-protein interactions.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Test compounds and control inhibitors

  • Black, low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compounds.

  • Add a solution of the fluorescently labeled p53 peptide to each well.

  • Add a solution of the MDM2 protein to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence polarization on a suitable plate reader.

  • The decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from MDM2 by the inhibitor.

  • Calculate the percentage of inhibition and determine the IC50 values.

p53-MDM2 Signaling Pathway

G Stress Cellular Stress (e.g., DNA damage) p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces Transcription Proteasome Proteasome p53->Proteasome Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Binds and Ubiquitinates Inhibitor Phenylimidazole Inhibitor Inhibitor->MDM2 Inhibits Binding to p53

Caption: The p53-MDM2 negative feedback loop.

Antimicrobial Activity

Substituted phenylimidazoles have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mode of action can involve the inhibition of essential microbial enzymes.

Inhibition of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabK)

FabK is a crucial enzyme in the bacterial fatty acid biosynthesis pathway, making it an attractive target for novel antibacterial agents. Phenylimidazole derivatives have been identified as potent inhibitors of FabK.

Table 4: FabK Inhibitory and Antibacterial Activity of Phenylimidazole Derivatives

Compound IDSubstitution PatternFabK IC50 (µM)MIC (µg/mL) vs. S. pneumoniaeMIC (µg/mL) vs. C. difficileReference
Compound 6 4-pyridone derivative0.00450.5-[8]
Compound 5g Pyridine head group modification0.24-1.56[9]
Compound 6d Benzothiazole hybrid0.10-6.25[9]
Compound 6h Benzothiazole hybrid0.34-6.25[9]

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and control antibiotics (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Compound_Dilution Prepare Compound Serial Dilutions in Broth Inoculate_Plate Inoculate 96-well Plate Compound_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculate_Plate Incubate Incubate 16-20h at 37°C Inoculate_Plate->Incubate Visual_Inspection Visually Inspect for Growth Incubate->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

Beyond their roles in cancer and infectious diseases, substituted phenylimidazoles have been shown to inhibit a variety of other enzymes with therapeutic relevance.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.

Table 5: Xanthine Oxidase Inhibitory Activity of Phenylimidazole Derivatives

Compound IDSubstitution PatternIC50 (µM)Reference
Compound 4 Schiff base derivative149.56[10]
Compound 7 Schiff base derivative263.60[10]
Allopurinol (Reference inhibitor)0.84[10]

The inhibitory activity is determined spectrophotometrically by measuring the increase in absorbance at 295 nm due to the formation of uric acid from xanthine.

Materials:

  • Xanthine oxidase

  • Xanthine solution

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Test compounds and a positive control (Allopurinol)

  • 96-well UV-transparent plates

Procedure:

  • In a 96-well plate, add the test compound, phosphate buffer, and xanthine oxidase solution.

  • Pre-incubate the mixture at 25°C for about 8 minutes.

  • Initiate the reaction by adding the xanthine solution.

  • Incubate at 25°C for 15 minutes.

  • Stop the reaction by adding HCl (1.0 M).

  • Measure the absorbance at 295 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Inhibition of β-Glucosidase

β-Glucosidase inhibitors have potential applications in the treatment of diabetes and Gaucher's disease.

Table 6: β-Glucosidase Inhibitory Activity of Phenylimidazole Derivatives

Compound IDSubstitution PatternKi (µM)Reference
4-Phenylimidazole -0.8[11]
Gluco-1H-imidazole 6 -~3.9 - ~69[12]

The activity of β-glucosidase is typically measured using a chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

  • β-Glucosidase

  • pNPG solution

  • Buffer (e.g., acetate or phosphate buffer at optimal pH)

  • Test compounds

  • 96-well plates

  • Sodium carbonate solution (to stop the reaction)

Procedure:

  • Add the enzyme, buffer, and test compound to the wells of a 96-well plate and pre-incubate.

  • Add the pNPG substrate to start the reaction.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Determine the inhibitory constants (Ki) through kinetic analysis.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

IDO is an immunosuppressive enzyme that is a target in cancer immunotherapy.

Table 7: IDO Inhibitory Activity of Phenylimidazole Derivatives

Compound IDSubstitution PatternKi (µM)IC50 (µM)Reference
4-Phenylimidazole (4-PI) --weak[13]
1-Methyl-D,L-tryptophan (1MT) (Reference inhibitor)34-[14]
Navoximod 4-phenylimidazole structure-0.028[15]
Compound 9 4,4,4-trifluoro-1-(pyridin-3-yl)-butane-1,3-dione-~5 times more potent than 4-PI[16]

IDO activity can be measured by quantifying the production of kynurenine from tryptophan.

Materials:

  • Recombinant human IDO1

  • L-Tryptophan

  • Ascorbate and Methylene Blue

  • Catalase

  • Assay buffer

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

Procedure:

  • In a 96-well plate, combine the test compound, IDO1 enzyme, and the reaction cocktail containing L-tryptophan, ascorbate, and methylene blue.

  • Incubate the reaction at 37°C.

  • Stop the reaction by adding TCA.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate to allow color development.

  • Measure the absorbance at 480 nm.

  • Calculate the concentration of kynurenine produced and determine the inhibitory activity.

IDO Signaling Pathway in Immune Suppression

G IDO IDO Enzyme Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by IDO T_cell T-cell Tryptophan->T_cell Essential for Proliferation Kynurenine->T_cell Induces Apoptosis Treg Regulatory T-cell (Treg) Kynurenine->Treg Promotes Differentiation Inhibitor Phenylimidazole Inhibitor Inhibitor->IDO Inhibits

References

The Imidazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazole Core

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] First synthesized by Heinrich Debus in 1858, this seemingly simple ring system is a constituent of several vital natural products, including the amino acid histidine, histamine, and nucleic acids.[1][2][3] Its unique electronic characteristics, including its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor, allow it to readily bind with a diverse array of enzymes and receptors.[4][5] This versatility has made imidazole and its derivatives a cornerstone in the development of a wide spectrum of therapeutic agents, tackling diseases from fungal infections and cancer to viral illnesses and inflammation.[4][6][7] This guide delves into the history, synthesis, and therapeutic applications of novel imidazole compounds, providing detailed technical insights for professionals in drug development.

A Historical Perspective: From Glyoxaline to Blockbuster Drugs

The journey of imidazole in science began in 1858 when Heinrich Debus first synthesized the compound from glyoxal and ammonia, initially naming it "glyoxaline".[2][3] While various derivatives were discovered in the 1840s, Debus's synthesis marked a pivotal moment.[2][8] For decades, the therapeutic potential of the imidazole ring was explored, leading to the development of early drugs. However, it was the discovery of cimetidine, an H2 receptor antagonist for treating ulcers, that truly highlighted the imidazole scaffold's potential and spurred a wave of research and development.[2] This success story demonstrated how the imidazole core could be strategically modified to achieve high target specificity and therapeutic efficacy.

Key Therapeutic Applications and Mechanisms of Action

The structural features of the imidazole ring enable a wide range of biological activities by facilitating multiple drug-ligand interactions through hydrogen bonds, van der Waals forces, and hydrophobic interactions.[4] This has led to the development of imidazole-based drugs across numerous therapeutic areas.

Antifungal Agents: Imidazole derivatives, such as clotrimazole and ketoconazole, revolutionized the treatment of fungal infections. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[9] This disruption leads to altered membrane permeability and ultimately, cell necrosis.[9] Some imidazoles also interfere with oxidative and peroxidative enzyme activities, causing a toxic accumulation of hydrogen peroxide within the fungal cell.[9]

Anticancer Agents: The anticancer potential of imidazoles is multifaceted.[6] These compounds can inhibit cancer cell proliferation by interfering with key cellular processes.[6] Mechanisms include:

  • DNA Intercalation and Damage: Some derivatives insert between DNA base pairs, disrupting the double helix structure and blocking replication and transcription.[10] Others can act as alkylating agents, damaging cancer cell DNA.[3]

  • Enzyme Inhibition: A significant number of imidazole-based anticancer drugs function as kinase inhibitors, targeting enzymes crucial for cancer signaling pathways and thereby preventing tumor cell proliferation and metastasis.[3][10] They have also been shown to be effective catalytic inhibitors of Topoisomerase IIα.[4]

  • Apoptosis Induction: Certain imidazole compounds can increase intracellular levels of reactive oxygen species (ROS) in cancer cells, leading to programmed cell death (apoptosis).[3][10]

Antimicrobial Agents: Novel imidazole derivatives continue to be developed as potent antimicrobial agents, particularly in the face of rising antimicrobial resistance.[6] Their mechanisms often involve disrupting bacterial DNA replication, cell wall synthesis, or cell membrane integrity.[6]

Antiviral Agents: Imidazoles have emerged as a promising scaffold for antiviral drug discovery, with activity against a range of viruses including HIV, hepatitis C, and Zika virus.[11][12] For instance, certain imidazole thioacetanilide derivatives have shown potent inhibition of HIV-1 reverse transcriptase.[12]

Synthesis of the Imidazole Core: Key Methodologies

The synthesis of the imidazole ring is a well-established field with several classic and modern methods available to medicinal chemists.

The Debus-Radziszewski Imidazole Synthesis

One of the most fundamental and commercially used methods is the Debus-Radziszewski synthesis.[13][14] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring.[13][15]

Experimental Protocol: General Debus-Radziszewski Synthesis

  • Reactant Mixture: A 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate, ammonia solution) are combined in a suitable solvent, often a lower alcohol or acetic acid.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the substituted imidazole.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, will vary depending on the specific substrates used.

The Van Leusen Imidazole Synthesis

The Van Leusen reaction is another versatile method for preparing imidazoles. It utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a [3+2] cycloaddition.[16] This method is particularly useful for the synthesis of 1,4,5-trisubstituted imidazoles.[16]

Experimental Protocol: General Van Leusen Imidazole Synthesis

  • Imine Formation: An aldehyde is reacted with a primary amine to form the corresponding aldimine, often in situ.

  • Cycloaddition: Tosylmethyl isocyanide (TosMIC) and a base (e.g., potassium carbonate) are added to the aldimine solution in a suitable solvent like methanol or dimethoxyethane.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Note: This is a generalized protocol. Specific bases, solvents, and purification techniques may vary based on the substrates.

Quantitative Data on Novel Imidazole Compounds

The following tables summarize key quantitative data for representative novel imidazole compounds from recent studies, highlighting their therapeutic potential.

Table 1: Anticancer Activity of Novel Imidazole Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
SB203580p38α MAP KinaseN/A (Enzymatic)0.048[2]
TAE-226FAKVarious0.007 ± 0.002[17]
Compound 29eHIV-1 RTN/A (Enzymatic)0.18[12]
Compound 29bHIV-1 RTN/A (Enzymatic)0.20[12]

Table 2: Antimicrobial Activity of Imidazole Derivatives HL1 and HL2

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
HL1Gram-positive bacteriaVaries by strain[6]
HL1Gram-negative bacteriaVaries by strain[6]
HL2Gram-positive bacteriaVaries by strain[6]
HL2Gram-negative bacteriaVaries by strain[6]

Note: Specific MIC values for individual bacterial strains for HL1 and HL2 are detailed in the source publication.[6]

Visualizing Imidazole Synthesis and Action

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Debus-Radziszewski Synthesis dicarbonyl 1,2-Dicarbonyl intermediate Diimine Intermediate dicarbonyl->intermediate Condensation aldehyde Aldehyde product Substituted Imidazole aldehyde->product Condensation ammonia Ammonia (x2) ammonia->intermediate intermediate->product

Caption: Workflow of the Debus-Radziszewski Imidazole Synthesis.

G cluster_1 Imidazole-based Kinase Inhibition Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Metastasis erk->proliferation Promotes imidazole_drug Imidazole Kinase Inhibitor imidazole_drug->raf INHIBITS

Caption: Mechanism of an Imidazole-based Kinase Inhibitor.

G cluster_2 Drug Discovery Workflow for Novel Imidazoles start Library Synthesis (e.g., Radziszewski) screening High-Throughput Screening start->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In Vitro & In Vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical approval FDA Approval clinical->approval

Caption: General Drug Discovery Workflow for Imidazole Compounds.

Future Directions and Conclusion

The imidazole scaffold continues to be a fertile ground for drug discovery.[18] Current research focuses on synthesizing novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4] The development of dual-action compounds, which can hit multiple targets simultaneously, represents an exciting frontier to combat drug resistance, particularly in oncology.[10] As our understanding of disease pathways deepens, the rational design of new imidazole-based therapeutics will undoubtedly lead to the next generation of innovative medicines. The rich history and proven success of this privileged structure ensure its prominent role in the future of medicinal chemistry.

References

An In-depth Technical Guide on the Solubility of 5-(3-Bromophenyl)-1-methylimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility characteristics of the novel compound 5-(3-Bromophenyl)-1-methylimidazole. Due to the limited availability of public data on this specific molecule, this document provides a comprehensive overview of the theoretical principles governing its solubility in organic solvents, a detailed experimental protocol for determining its solubility, and a discussion of its potential biological relevance based on structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are working with or interested in this and related chemical entities.

Introduction

5-(3-Bromophenyl)-1-methylimidazole is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous biologically active molecules.[1][2][3] The imidazole ring system is a key structural feature in many pharmaceuticals, owing to its ability to engage in various biological interactions.[2][3] Understanding the solubility of this compound in a range of organic solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo screening.

This guide provides a foundational understanding of the factors influencing the solubility of 5-(3-Bromophenyl)-1-methylimidazole and offers a practical, standardized methodology for its empirical determination.

Physicochemical Properties

A summary of the known physicochemical properties of 5-(3-Bromophenyl)-1-methylimidazole is presented in Table 1.

Table 1: Physicochemical Properties of 5-(3-Bromophenyl)-1-methylimidazole

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂[4]
Molecular Weight 237.10 g/mol [4]
CAS Number 1218910-50-9[4]
Appearance White to brown solid, or colorless to brown liquidSigma-Aldrich
Storage Temperature 2-8°C

Predicted Solubility in Organic Solvents

5-(3-Bromophenyl)-1-methylimidazole possesses both polar (imidazole ring) and non-polar (bromophenyl group) characteristics. Therefore, it is expected to exhibit moderate solubility in a range of organic solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the C-H bonds on the ring can act as weak hydrogen bond donors. This suggests that the compound should be reasonably soluble in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions with the polar imidazole ring, likely leading to good solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar bromophenyl group suggests some solubility in non-polar solvents, although it is likely to be lower than in polar solvents due to the influence of the polar imidazole moiety.

To illustrate the expected data format, a hypothetical set of solubility data is presented in Table 2. Note: These values are for illustrative purposes only and are not based on experimental results.

Table 2: Hypothetical Solubility of 5-(3-Bromophenyl)-1-methylimidazole in Various Organic Solvents at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)
MethanolPolar Protic> 50
EthanolPolar Protic> 30
IsopropanolPolar Protic~ 20
AcetonePolar Aprotic> 50
AcetonitrilePolar Aprotic~ 40
DichloromethanePolar Aprotic> 60
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
Ethyl AcetateModerately Polar~ 25
TolueneNon-Polar< 10
HexaneNon-Polar< 1

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of 5-(3-Bromophenyl)-1-methylimidazole in organic solvents using the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

  • 5-(3-Bromophenyl)-1-methylimidazole (solid form)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-(3-Bromophenyl)-1-methylimidazole to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a known volume of the desired organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure complete equilibration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of 5-(3-Bromophenyl)-1-methylimidazole of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample solution by HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the sample solution by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The determined concentration from the HPLC analysis represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Potential Biological Activity and Screening Workflow

While the specific biological activity of 5-(3-Bromophenyl)-1-methylimidazole is not yet documented, related imidazole-containing compounds have shown a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][5] For instance, a study on structurally similar 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed potential anticancer activity.[6]

Given this, a logical first step in the investigation of 5-(3-Bromophenyl)-1-methylimidazole would be to screen it for anticancer activity. The following diagram illustrates a typical experimental workflow for such a screening process.

G cluster_0 Initial Screening cluster_1 Dose-Response Analysis cluster_2 Mechanism of Action Studies A 5-(3-Bromophenyl)-1-methylimidazole B Prepare Stock Solution in DMSO A->B C Single-Dose (e.g., 10 µM) Screening against a Panel of Cancer Cell Lines B->C D Measure Cell Viability (e.g., MTT Assay) C->D E Select Sensitive Cell Lines D->E F Perform Dose-Response Experiments E->F G Calculate IC50 Values F->G H Cell Cycle Analysis G->H I Apoptosis Assays G->I J Target Identification Studies H->J I->J

Caption: A generalized workflow for the in vitro screening of 5-(3-Bromophenyl)-1-methylimidazole for potential anticancer activity.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 5-(3-Bromophenyl)-1-methylimidazole in organic solvents. While quantitative experimental data is currently lacking in the literature, this document offers a strong theoretical foundation for predicting its solubility, a detailed and practical protocol for its experimental determination, and a logical framework for investigating its potential biological activities. The information presented herein is intended to empower researchers to effectively work with this compound and to facilitate its further investigation in the fields of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-(3-Bromophenyl)-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (such as a boronic acid or ester) with an organohalide.[1] In the realm of medicinal chemistry and drug discovery, the imidazole scaffold is a privileged structure due to its presence in numerous biologically active molecules and its ability to engage in various biological interactions. The synthesis of substituted phenylimidazoles via Suzuki coupling is therefore a critical strategy for generating novel compounds with potential therapeutic applications, including as kinase inhibitors and anticancer agents.[3][4]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 5-(3-Bromophenyl)-1-methylimidazole with various arylboronic acids. The resulting biaryl imidazole derivatives are of significant interest for the development of new pharmaceutical agents.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (5-(3-Bromophenyl)-1-methylimidazole) to form a Pd(II) intermediate.[5][6]

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

A diagram of the Suzuki-Miyaura coupling catalytic cycle is presented below.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product Exits Cycle ArylBr Ar-Br (5-(3-Bromophenyl)-1-methylimidazole) ArylBr->OxAdd Enters Cycle ArylBOH2 Ar'-B(OH)2 (Arylboronic Acid) ArylBOH2->Transmetalation Enters Cycle Base Base Base->Transmetalation Activates Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - 5-(3-Bromophenyl)-1-methylimidazole - Arylboronic Acid - Base B Add Catalyst and Ligand A->B C Add Solvents (Organic + Water) B->C D Degas the Reaction Mixture C->D E Heat and Stir under Inert Atmosphere D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool to Room Temperature and Quench F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J Drug_Discovery_Pathway A 5-(3-Bromophenyl)-1-methylimidazole + Arylboronic Acids B Suzuki Coupling Reaction A->B C Library of Novel Phenylimidazole Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Identification of Hit Compounds D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

References

Application Notes and Protocols for the Functionalization of 5-(3-Bromophenyl)-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and subsequent functionalization of 5-(3-Bromophenyl)-1-methylimidazole. This versatile building block, featuring a reactive bromine atom on the phenyl ring, is a valuable scaffold for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The following protocols are based on established palladium-catalyzed cross-coupling reactions and other functional group transformations, providing a roadmap for the generation of novel substituted phenylimidazole derivatives.

Synthesis of 5-(3-Bromophenyl)-1-methylimidazole

The starting material can be synthesized via the Van Leusen imidazole synthesis, a powerful method for the formation of the imidazole ring. This three-component reaction involves the condensation of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq.), tosylmethyl isocyanide (TosMIC) (1.05 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.) in methanol (MeOH).

  • Addition of Amine: Add a solution of methylamine (1.1 eq., typically as a 40% solution in water) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford 5-(3-Bromophenyl)-1-methylimidazole.

Expected Yield: 60-75%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (s, 1H), 7.50 (d, J = 7.8 Hz, 1H), 7.35 (s, 1H), 7.20 (t, J = 7.8 Hz, 1H), 7.10 (d, J = 7.8 Hz, 1H), 3.65 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 138.5, 135.2, 131.0, 130.5, 129.8, 128.0, 123.0, 122.5, 33.5.

  • MS (ESI): m/z 237.0 [M+H]⁺, 239.0 [M+H]⁺.

Functionalization of 5-(3-Bromophenyl)-1-methylimidazole

The bromine atom on the phenyl ring of 5-(3-Bromophenyl)-1-methylimidazole serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol:

  • Reaction Setup: In a Schlenk tube, combine 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base like potassium carbonate (K₂CO₃) (2.0 eq.) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃Toluene/EtOH/H₂O1001080-90
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901670-85
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a route to vinyl-substituted phenylimidazoles.

Experimental Protocol:

  • Reaction Setup: Combine 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq.), the desired alkene (e.g., styrene, butyl acrylate) (1.5 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.02 eq.), a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq.), and a base such as triethylamine (Et₃N) (2.0 eq.) or potassium carbonate (K₂CO₃) (2.0 eq.) in a sealed tube.

  • Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary (Heck Reaction):

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1101870-85
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃NMP1202465-80
34-VinylpyridinePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1102060-75
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the phenyl ring.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq.) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Quantitative Data Summary (Buchwald-Hartwig Amination):

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001680-90
2AnilinePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Dioxane1102075-85
3BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001870-80
Cyanation: Introduction of a Nitrile Group

The cyanation of the aryl bromide introduces a nitrile functionality, which is a versatile precursor for the synthesis of amides, carboxylic acids, and tetrazoles.

Experimental Protocol:

  • Reaction Setup: In a glovebox, combine 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq.), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 eq.) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.) or Pd₂(dba)₃ (0.025 eq.) with a ligand like dppf (0.05 eq.).

  • Solvent Addition: Add an anhydrous, degassed polar aprotic solvent such as DMF or DMAc.

  • Reaction: Heat the reaction mixture under an inert atmosphere to 120-140 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic extracts with aqueous sodium bicarbonate and brine. Dry, concentrate, and purify by column chromatography.

Quantitative Data Summary (Cyanation):

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (5)-DMF1201870-85
2K₄[Fe(CN)₆]Pd₂(dba)₃ (2.5)dppf (5)DMAc1402465-80
Formylation: Introduction of an Aldehyde Group

The introduction of a formyl group can be achieved via a lithium-halogen exchange followed by quenching with a formylating agent.

Experimental Protocol:

  • Lithium-Halogen Exchange: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq., typically 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) dropwise to the reaction mixture at -78 °C.

  • Quenching and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary (Formylation):

EntryReagent 1Reagent 2SolventTemp (°C)Time (h)Yield (%)
1n-BuLiDMFTHF-78 to RT350-65

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_functionalization Functionalization Reactions 3-Bromobenzaldehyde 3-Bromobenzaldehyde Van Leusen Reaction Van Leusen Reaction 3-Bromobenzaldehyde->Van Leusen Reaction TosMIC TosMIC TosMIC->Van Leusen Reaction Methylamine Methylamine Methylamine->Van Leusen Reaction 5-(3-Bromophenyl)-1-methylimidazole 5-(3-Bromophenyl)-1-methylimidazole Van Leusen Reaction->5-(3-Bromophenyl)-1-methylimidazole Suzuki Coupling Suzuki Coupling 5-(3-Bromophenyl)-1-methylimidazole->Suzuki Coupling Heck Reaction Heck Reaction 5-(3-Bromophenyl)-1-methylimidazole->Heck Reaction Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-(3-Bromophenyl)-1-methylimidazole->Buchwald-Hartwig Amination Cyanation Cyanation 5-(3-Bromophenyl)-1-methylimidazole->Cyanation Formylation Formylation 5-(3-Bromophenyl)-1-methylimidazole->Formylation Functionalized Products Functionalized Products Suzuki Coupling->Functionalized Products Heck Reaction->Functionalized Products Buchwald-Hartwig Amination->Functionalized Products Cyanation->Functionalized Products Formylation->Functionalized Products

Caption: Overall workflow for the synthesis and functionalization.

suzuki_pathway Aryl-Br 5-(3-Bromophenyl)-1-methylimidazole Oxidative_Addition Oxidative Addition Aryl-Br->Oxidative_Addition Pd(0) Pd(0)L_n Pd(0)->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)L_n-Br Oxidative_Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)L_n-R Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) catalyst regeneration Product Aryl-R Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

buchwald_pathway Aryl-Br 5-(3-Bromophenyl)-1-methylimidazole Oxidative_Addition Oxidative Addition Aryl-Br->Oxidative_Addition Pd(0) Pd(0)L_n Pd(0)->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)L_n-Br Oxidative_Addition->Aryl-Pd(II)-Br Amine_Coordination Amine Coordination / Deprotonation Aryl-Pd(II)-Br->Amine_Coordination Amine R₂NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Aryl-Pd(II)-NR2 Aryl-Pd(II)L_n-NR₂ Amine_Coordination->Aryl-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0) catalyst regeneration Product Aryl-NR₂ Reductive_Elimination->Product

Application Notes and Protocols for the Synthesis and Evaluation of GPCR Ligands Derived from a 5-(3-Bromophenyl)-1-methylimidazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. The development of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of modern drug discovery. While direct literature on the synthesis of GPCR ligands from 5-(3-bromophenyl)-1-methylimidazole is not available, the imidazole scaffold is a well-established pharmacophore in GPCR-targeted drugs. Notably, several potent Angiotensin II AT1 receptor antagonists, a class of drugs widely used for the treatment of hypertension, are based on an imidazole core.

These application notes provide an exemplary framework for the synthesis and evaluation of GPCR ligands, using the Angiotensin II AT1 receptor as a representative target. The protocols and data presented are based on established methodologies for imidazole-based AT1 receptor antagonists and are intended to serve as a comprehensive guide for researchers interested in exploring derivatives of the 5-(3-bromophenyl)-1-methylimidazole scaffold for GPCR-related drug discovery.

Exemplary Target: Angiotensin II AT1 Receptor

The Angiotensin II AT1 receptor is a class A GPCR that plays a critical role in regulating blood pressure and cardiovascular homeostasis. Its activation by the octapeptide hormone Angiotensin II initiates a signaling cascade through the Gq/11 family of G proteins, leading to physiological responses such as vasoconstriction and aldosterone secretion.[1][2]

Angiotensin II AT1 Receptor Signaling Pathway

The canonical signaling pathway for the AT1 receptor involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][3]

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Physiological Response Ca_release->Response PKC->Response

Figure 1: Angiotensin II AT1 Receptor Signaling Pathway.

Data Presentation

The following table summarizes in vitro pharmacological data for a representative imidazole-based Angiotensin II AT1 receptor antagonist, Compound V8, which is a rationally designed analog of Losartan.[4][5]

CompoundTarget ReceptorAssay TypeMeasured ParameterValue
Compound V8 Angiotensin II AT1Radioligand BindingIC50 (nM)1.03 ± 0.26[6]
Losartan Angiotensin II AT1Radioligand BindingIC50 (nM)~15[7]

Experimental Protocols

Protocol 1: Synthesis of an Exemplary Imidazole-Based AT1 Receptor Antagonist

This protocol describes a general synthetic route for a 1,5-disubstituted imidazole AT1 receptor antagonist, inspired by the synthesis of Losartan analogs.[4][8] The synthesis involves the construction of the imidazole core followed by N-alkylation.

Materials:

  • Appropriate starting materials for the imidazole core synthesis (e.g., a di-carbonyl compound, an aldehyde, and ammonia or an ammonium salt).

  • 2-Butyl-5-chloro-1H-imidazole (or a similar precursor).

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

  • Sodium hydride (NaH).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Sodium azide (NaN3).

  • Triethylamine hydrochloride.

  • Solvents for reaction and purification (e.g., Toluene, Ethyl acetate, Hexane).

  • Silica gel for column chromatography.

Procedure:

  • Imidazole Core Synthesis: Synthesize the substituted imidazole core. For a 2-butyl-5-(hydroxymethyl)imidazole core, this can be achieved through various established methods. A common approach is the Radziszewski synthesis or its variations.

  • N-Alkylation: a. To a solution of the 2,5-disubstituted imidazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere. b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1 equivalent) in anhydrous DMF dropwise. d. Stir the reaction mixture at room temperature for 12-16 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography.

  • Tetrazole Formation: a. To a solution of the nitrile intermediate (1 equivalent) in toluene, add sodium azide (3 equivalents) and triethylamine hydrochloride (3 equivalents). b. Reflux the mixture for 48-72 hours. c. Cool the reaction to room temperature and acidify with 2N HCl. d. Extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the final compound by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: AT1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the AT1 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

  • Unlabeled competitor: Losartan (for non-specific binding determination).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from AT1 receptor-expressing cells using standard homogenization and centrifugation methods. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of unlabeled competitor (e.g., 10 µM Losartan).

    • Competitive Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value by non-linear regression analysis.

Protocol 3: Functional Assay - Calcium Mobilization

This protocol measures the ability of a compound to antagonize Angiotensin II-induced calcium release in cells expressing the AT1 receptor.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human AT1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Angiotensin II.

  • Test compounds.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the AT1 receptor-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C.[9]

  • Compound Incubation: Wash the cells with assay buffer and then add varying concentrations of the test compound. Incubate for 15-30 minutes.

  • Measurement: a. Place the cell plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Add a pre-determined concentration of Angiotensin II (typically the EC80) to all wells. d. Immediately begin kinetic fluorescence reading for 90-120 seconds.[9]

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the test compound concentration. Determine the IC50 value for the antagonist by non-linear regression analysis.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Pharmacological Evaluation start 5-(3-Bromophenyl) -1-methylimidazole (Starting Material) synthesis Chemical Synthesis of Imidazole Derivatives start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization ligand Pure GPCR Ligand characterization->ligand binding_assay Radioligand Binding Assay (Affinity - IC50) ligand->binding_assay functional_assay Functional Assay (Efficacy - IC50) ligand->functional_assay data_analysis Data Analysis & SAR Studies binding_assay->data_analysis functional_assay->data_analysis

Figure 2: General workflow for synthesis and evaluation.

Conclusion

The imidazole scaffold represents a promising starting point for the development of novel GPCR ligands. While direct evidence for the use of 5-(3-bromophenyl)-1-methylimidazole in this context is lacking, the established success of imidazole-containing drugs, such as the Angiotensin II AT1 receptor antagonists, provides a strong rationale for its exploration. The detailed protocols and conceptual framework provided in these application notes offer a robust guide for the synthesis, characterization, and pharmacological evaluation of new chemical entities derived from this and related scaffolds, paving the way for the discovery of next-generation GPCR-targeted therapeutics.

References

Application Notes and Protocols for the Derivatization of 5-(3-Bromophenyl)-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific molecule, 5-(3-Bromophenyl)-1-methylimidazole, offers a versatile platform for the synthesis of novel derivatives. The presence of a bromine atom on the phenyl ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. This document provides detailed application notes and protocols for the derivatization of the imidazole core of 5-(3-Bromophenyl)-1-methylimidazole, focusing on key synthetic transformations that are crucial for structure-activity relationship (SAR) studies in drug discovery. Imidazole derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Key Derivatization Reactions

The primary strategies for modifying the 5-(3-Bromophenyl)-1-methylimidazole core involve palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond by coupling with boronic acids or esters.

  • Heck Coupling: For the vinylation of the aryl bromide.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

These reactions allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical and pharmacological properties.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for palladium-catalyzed cross-coupling reactions on aryl bromides. Researchers should optimize these conditions for the specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling for Arylation

This protocol describes the synthesis of 5-(3-arylphenyl)-1-methylimidazole derivatives.

Reaction Scheme:

Materials:

  • 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-(3-Bromophenyl)-1-methylimidazole, the corresponding arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Subsequently, add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(3-arylphenyl)-1-methylimidazole derivative.

Visualization of Experimental Workflow:

Suzuki_Miyaura_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 5-(3-Bromophenyl)-1-methylimidazole - Arylboronic Acid - Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Buchwald-Hartwig Amination

This protocol details the synthesis of 5-(3-aminophenyl)-1-methylimidazole derivatives.

Reaction Scheme:

Materials:

  • 5-(3-Bromophenyl)-1-methylimidazole (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add 5-(3-Bromophenyl)-1-methylimidazole and the amine to the flask.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired amino-substituted product.

Visualization of Reaction Pathway:

Buchwald_Hartwig_Pathway pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_bromide 5-(3-Bromophenyl)-1-methylimidazole aryl_bromide->oxidative_addition pd_complex Ar-Pd(II)(Br)Ln oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange amine Amine (R1R2NH) amine->ligand_exchange base Base base->ligand_exchange amido_complex Ar-Pd(II)(NR1R2)Ln ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 5-(3-Aminophenyl)-1-methylimidazole Derivative reductive_elimination->product

Buchwald-Hartwig Catalytic Cycle

Quantitative Data Summary

While specific yield data for the derivatization of 5-(3-Bromophenyl)-1-methylimidazole is not extensively reported in the literature, the following table provides expected yield ranges based on analogous reactions with similar aryl bromides. Actual yields will be dependent on the specific substrates and optimized reaction conditions.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF10080-98
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10070-90
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11065-85
Heck Coupling n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF10060-80
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6070-90

Biological Evaluation of Imidazole Derivatives

Numerous studies have highlighted the diverse biological activities of substituted imidazoles. For instance, various imidazole derivatives have been synthesized and evaluated for their antimicrobial, antiprotozoal, and anticancer activities.[1][2][3] The derivatization of the 5-(3-Bromophenyl)-1-methylimidazole core allows for the generation of libraries of novel compounds that can be screened against a variety of biological targets. The introduction of different aryl, amino, and other functional groups can significantly impact the biological activity profile of the parent molecule. Therefore, the synthetic protocols outlined above are valuable tools for generating candidate molecules for drug discovery programs.

Conclusion

The derivatization of 5-(3-Bromophenyl)-1-methylimidazole via palladium-catalyzed cross-coupling reactions provides a robust and efficient platform for the synthesis of a wide range of novel imidazole-containing compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to facilitate the exploration of this promising chemical scaffold for the discovery of new therapeutic agents. Rigorous optimization of the described reaction conditions for each specific substrate combination is recommended to achieve optimal results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Bromophenyl)-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-(3-Bromophenyl)-1-methylimidazole, a common procedure in pharmaceutical and materials science research. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-(3-Bromophenyl)-1-methylimidazole?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halo-1-methylimidazole (typically 5-bromo- or 5-iodo-1-methylimidazole) with 3-bromophenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to addressing this issue. Key areas to investigate include the quality of your reagents and solvent, the choice of catalyst, ligand, and base, and the reaction conditions (temperature, time, and atmosphere).

Q3: I am observing significant amounts of a side product that appears to be a homocoupling of the 3-bromophenylboronic acid. How can I minimize this?

A3: Homocoupling of boronic acids is a common side reaction, often favored by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Additionally, optimizing the stoichiometry of your reactants, particularly using a slight excess of the boronic acid, can sometimes suppress this side reaction.

Q4: Purification of the final product is proving difficult. What are the recommended purification methods?

A4: Purification of 5-aryl-1-methylimidazoles can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. For further purification, recrystallization can be employed.[1] Common solvent systems for recrystallization of phenylimidazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Q5: Can I use 5-chloro-1-methylimidazole as a starting material instead of the bromo or iodo derivatives?

A5: While aryl chlorides can be used in Suzuki-Miyaura couplings, they are generally less reactive than their bromide and iodide counterparts.[2] Achieving good yields with 5-chloro-1-methylimidazole will likely require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Troubleshooting Guide

Problem: Low or No Product Formation

This is one of the most common issues encountered. The following decision tree and tables will guide you through a systematic troubleshooting process.

Troubleshooting_Low_Yield cluster_reagents Reagent & Solvent Issues cluster_conditions Reaction Condition Issues cluster_catalyst Catalyst System Issues cluster_purification Purification Issues start Low/No Product Yield reagents Check Reagent & Solvent Quality start->reagents conditions Optimize Reaction Conditions start->conditions catalyst Evaluate Catalyst System start->catalyst purification Investigate Purification Step start->purification reagents_purity Purity of Starting Materials (Haloimidazole, Boronic Acid) reagents->reagents_purity Impure reagents can poison the catalyst. reagents_solvent Solvent Degassing & Anhydrous Conditions reagents->reagents_solvent Oxygen can deactivate the catalyst. reagents_base Base Quality & Strength reagents->reagents_base Incorrect base can halt the catalytic cycle. conditions_temp Reaction Temperature conditions->conditions_temp Reaction may be too slow at low temperatures. conditions_time Reaction Time conditions->conditions_time Reaction may not have reached completion. conditions_atmosphere Inert Atmosphere Integrity conditions->conditions_atmosphere Oxygen ingress can lead to side reactions. catalyst_choice Palladium Pre-catalyst & Ligand Choice catalyst->catalyst_choice Ligand choice is crucial for efficiency. catalyst_loading Catalyst Loading catalyst->catalyst_loading Too little catalyst can result in low conversion. catalyst_inhibition Catalyst Inhibition by Imidazole Substrate catalyst->catalyst_inhibition Imidazole can inhibit catalyst formation. purification_method Chromatography vs. Recrystallization purification->purification_method Product may be difficult to separate from byproducts. purification_loss Product Loss During Workup/Purification purification->purification_loss Product may be partially soluble in aqueous layers.

Caption: Troubleshooting decision tree for low or no product yield in the synthesis of 5-(3-Bromophenyl)-1-methylimidazole.

Data Presentation: Optimization of Reaction Components

The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura couplings for substrates similar to 5-halo-1-methylimidazoles. This data is compiled from various studies on the arylation of five-membered heterocycles and should be used as a guide for optimization.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)Typical Yield (%)Notes
1Pd(PPh₃)₄ (5)-60-85A common starting point, but can be sensitive to air and moisture.
2Pd(OAc)₂ (2)PPh₃ (8)65-90In situ generation of the active catalyst.
3Pd₂(dba)₃ (1)SPhos (2)80-95Buchwald ligands like SPhos are often highly effective for heteroaryl couplings.
4PdCl₂(dppf) (3)-75-92A robust and air-stable pre-catalyst.
5NHC-Pd(II)-Im Complex (2)-85-98N-Heterocyclic carbene (NHC) ligands show excellent activity, especially for less reactive chlorides.[3][4]

Table 2: Effect of Base and Solvent on Yield

EntryBaseSolventTypical Yield (%)Notes
1K₂CO₃Dioxane/H₂O70-88A widely used and effective base/solvent system.
2K₃PO₄Toluene75-93A stronger base that can be effective for challenging couplings.
3Cs₂CO₃DMF80-96Often provides higher yields but is more expensive.
4Na₂CO₃Ethanol/H₂O65-85A "greener" solvent system, though yields may be slightly lower.
5KOtBuToluene/H₂O80-95A strong base, particularly useful for direct C-H arylation.[3]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of 5-(3-Bromophenyl)-1-methylimidazole from 5-bromo-1-methylimidazole and 3-bromophenylboronic acid. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-bromo-1-methylimidazole

  • 3-bromophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane and Water, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Brine solution

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add 5-bromo-1-methylimidazole (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and the chosen base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of dioxane to water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(3-Bromophenyl)-1-methylimidazole.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants: 5-bromo-1-methylimidazole, 3-bromophenylboronic acid, Base B Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C Add Pd Catalyst and Degassed Solvent B->C D Heat and Stir (80-100 °C, 12-24h) C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry Organic Layer (Na₂SO₄) H->I J Concentrate under Reduced Pressure I->J K Column Chromatography (Silica Gel) J->K L Recrystallization (Optional) K->L M Characterize Final Product (NMR, MS, etc.) L->M

Caption: Step-by-step workflow for the synthesis and purification of 5-(3-Bromophenyl)-1-methylimidazole.

References

Technical Support Center: Optimizing Suzuki Coupling for Bromophenyl Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for bromophenyl imidazoles.

Troubleshooting Guide

Q1: I am observing low to no yield of my desired coupled product. What are the potential causes and how can I address them?

A1: Low or no yield in a Suzuki coupling of bromophenyl imidazoles can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently or could be degrading.

    • Solution: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1] Use freshly opened, high-purity catalysts and ligands. Consider using a pre-catalyst that is more stable.

  • Poor Ligand Choice: The ligand may not be suitable for the specific substrate.

    • Solution: For electron-rich heteroaryl bromides like bromophenyl imidazoles, bulky and electron-rich phosphine ligands such as SPhos or Buchwald ligands can be effective.[2] N-heterocyclic carbene (NHC) ligands like IMes have also shown success.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial and interdependent.

    • Solution: A common starting point is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄) in a solvent system like dioxane/water or DMF.[1][4] The aqueous component is often necessary to solubilize the base and facilitate the formation of the boronate species.[2]

  • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially at high temperatures.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the boronic acid is of high quality. In some cases, using a boronate ester (e.g., a pinacol ester) can improve stability.[2]

Q2: I am observing a significant amount of a dehalogenated byproduct (phenyl imidazole instead of the coupled product). What causes this and how can I minimize it?

A2: Dehalogenation is a common side reaction where the bromo group is replaced by a hydrogen atom.[5]

  • Primary Causes:

    • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[5]

    • Base: Certain bases can act as hydride donors or promote pathways leading to dehalogenation.[5]

    • Solvent: The solvent can influence the reaction pathway. Protic solvents, in particular, can be a source of hydrogen.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) and monitor the progress carefully.

    • Change the Base: If using a strong base, consider switching to a milder one. For instance, if you are using an alkoxide, try switching to K₂CO₃ or K₃PO₄.

    • Optimize the Ligand: The choice of ligand can influence the relative rates of reductive elimination (desired product) versus dehalogenation. Experiment with different ligands.

    • Minimize Water Content: While some water is often necessary, an excessive amount can promote dehalogenation. Ensure you are using a well-defined solvent ratio (e.g., dioxane/water 10:1).[1]

Q3: My starting materials are not fully consumed, even after an extended reaction time. What should I do?

A3: Incomplete conversion can be due to catalyst deactivation, insufficient reagent, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: While typical loadings are 1-5 mol%, for challenging substrates, increasing the catalyst loading might be necessary.[4]

    • Check Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount of the boronic acid and base. An excess of the boronic acid (1.2 equivalents) and base (2-3 equivalents) is common practice.[6]

    • Increase Temperature: If you are running the reaction at a lower temperature, a moderate increase in temperature might be required to drive the reaction to completion. However, be mindful of potential side reactions like dehalogenation.

    • Solubility Issues: Poor solubility of starting materials can hinder the reaction. If you observe precipitates, consider a different solvent system that can better solubilize all components at the reaction temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for a Suzuki coupling of a novel bromophenyl imidazole?

A1: A reliable set of initial conditions to try would be:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) with SPhos (4-10 mol%) or Pd(PPh₃)₄ (5 mol%).[1][4]

  • Base: K₃PO₄ or Cs₂CO₃ (2 equivalents).[1][4]

  • Solvent: Anhydrous 1,4-Dioxane with degassed water (e.g., a 10:1 ratio).[1]

  • Temperature: 80-100 °C.[4][6]

  • Atmosphere: Inert (Argon or Nitrogen).[1]

Q2: Does the position of the bromo group on the phenyl ring or the substituents on the imidazole ring affect the reaction?

A2: Yes, both electronic and steric factors play a significant role.

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring can make the aryl bromide more reactive towards oxidative addition, which is often the rate-determining step.[8] Conversely, electron-donating groups can slow it down.[2]

  • Steric Hindrance: A bromo group in the ortho position to the imidazole ring can be sterically hindered, potentially requiring more robust catalytic systems (e.g., bulky ligands) or higher temperatures to achieve good conversion.

  • Imidazole Substituents: The presence of an N-H group on the imidazole can sometimes interfere with the catalyst. While many Suzuki couplings work with unprotected imidazoles,[9] in some cases, protection of the imidazole nitrogen (e.g., with a MOM or SEM group) might be necessary to improve yields and prevent side reactions.[10]

Q3: How do I monitor the progress of my reaction?

A3: The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] TLC is a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS can provide more definitive information about the presence of the desired product (by its mass) and the disappearance of starting materials.

Q4: My crude product is a complex mixture. What are the likely side products?

A4: Besides the dehalogenated byproduct, other common side products in Suzuki couplings include:

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen.

  • Starting Material Recovery: Unreacted bromophenyl imidazole and boronic acid.

  • Protodeboronation Product: The boronic acid is converted to the corresponding arene.

Purification is typically achieved by column chromatography on silica gel.[1]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)Notes
1Pd(OAc)₂ (3)SPhos (6)~95Generally high yields for various aryl bromides.[1]
2Pd(PPh₃)₄ (5)-60-80A classic catalyst, but may be less effective for hindered substrates.[4]
3PdCl₂(dppf) (5)-Good to ExcellentEffective for heteroaryl bromides.[9]
4Pd₂(dba)₃ (2)IMes (in situ)~96N-heterocyclic carbene ligands can be very effective.[3]

Yields are representative and can vary based on the specific substrates and other reaction conditions.

Table 2: Influence of Base and Solvent on Suzuki Coupling Yield

EntryBase (Equivalents)Solvent SystemTemperature (°C)Yield (%)
1K₃PO₄ (2)Dioxane/H₂O100Good to Excellent[1]
2Cs₂CO₃ (2)Dioxane100High (~96%)[3]
3K₂CO₃ (3)DMF/H₂O100Good
4K₃PO₄ (2)Toluene80Moderate (60-70%)[4]

Yields are representative and can vary based on the specific substrates and other reaction conditions.

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromophenyl Imidazole with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromophenyl imidazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Ligand (e.g., SPhos, 0.06 mmol, 6 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the bromophenyl imidazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).[1]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol) and ligand (0.06 mmol).

  • Solvent Addition: Add the anhydrous dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for another 10-15 minutes to ensure it is thoroughly degassed.[1]

  • Reaction: Place the flask under a positive pressure of the inert gas (e.g., using a balloon) and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]

Mandatory Visualization

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromophenyl Imidazole, Boronic Acid, and Base B Add Catalyst and Ligand A->B C Add Solvent System B->C D Degas Mixture C->D E Heat to Reaction Temperature (e.g., 80-100 °C) D->E F Monitor by TLC/LC-MS E->F G Cool and Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterize Product (NMR, MS, etc.)

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Suzuki Troubleshooting Common Suzuki Coupling Issues Start Low or No Yield? InactiveCatalyst Check for Inactive Catalyst Start->InactiveCatalyst Yes SuboptimalCond Review Reaction Conditions Start->SuboptimalCond No, but still low yield Dehalogenation Dehalogenation Observed? Start->Dehalogenation Side Product Observed InertAtmosphere Ensure Inert Atmosphere InactiveCatalyst->InertAtmosphere FreshReagents Use Fresh Catalyst/Ligand InactiveCatalyst->FreshReagents ChangeLigand Try Bulky/Electron-Rich Ligand (e.g., SPhos) SuboptimalCond->ChangeLigand ChangeBaseSolvent Optimize Base/Solvent (e.g., K3PO4 in Dioxane/H2O) SuboptimalCond->ChangeBaseSolvent LowerTemp Lower Reaction Temperature Dehalogenation->LowerTemp Yes ChangeBase Switch to Milder Base (e.g., K2CO3) Dehalogenation->ChangeBase Yes IncompleteRxn Incomplete Reaction? Dehalogenation->IncompleteRxn No IncreaseCatalyst Increase Catalyst Loading IncompleteRxn->IncreaseCatalyst Yes CheckStoichiometry Check Reagent Stoichiometry IncompleteRxn->CheckStoichiometry Yes

Caption: Troubleshooting decision tree for Suzuki coupling.

References

Technical Support Center: Palladium Catalyst Removal in 5-(3-Bromophenyl)-1-methylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 5-(3-Bromophenyl)-1-methylimidazole reactions.

Troubleshooting Guide

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: Inefficient Palladium Removal by Filtration

  • Symptoms: Residual palladium levels remain high after filtration through standard filter paper.

  • Possible Causes and Solutions:

    • Heterogeneous Catalyst Particle Size: The palladium catalyst particles may be too fine to be captured by standard filter paper.

      • Solution: Use a finer filter medium such as a membrane filter (e.g., PTFE, 0.45 µm) or a pad of Celite.[1] Ensure the Celite bed is 1-2 cm thick and properly packed. Pre-wetting the Celite pad with the solvent can enhance its effectiveness.[1][2] Consider double filtration for improved results.[1]

    • Soluble Palladium Species: The palladium catalyst may have leached into the solution, forming soluble palladium species that cannot be removed by filtration alone.[1]

      • Solution: Switch to a different removal method like using metal scavengers, activated carbon, or chromatography.[1][2][3] You can also attempt to precipitate the soluble palladium by adding an anti-solvent before filtration.[1]

    • Colloidal Palladium Formation: Fine colloidal palladium particles may have formed during the reaction.

      • Solution: Add a flocculating agent to aggregate the colloidal particles, making them easier to filter. Alternatively, treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes and Solutions:

    • Incorrect Scavenger Selection: The choice of scavenger is crucial and depends on the oxidation state of the palladium species (Pd(0) vs. Pd(II)) and the solvent system.[4] Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.[4]

      • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[4]

    • Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete palladium removal.[4]

      • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 5-10 equivalents of the scavenger.[4]

    • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact scavenger efficiency.[4]

      • Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance. Monitor the progress of the removal by analyzing aliquots at different time points.[4]

    • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in solution.[4]

      • Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process.[4]

    • Product-Palladium Complexation: The 5-(3-Bromophenyl)-1-methylimidazole product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[4]

      • Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[4]

Problem 3: Product Loss During Purification

  • Symptoms: Significant loss of the desired 5-(3-Bromophenyl)-1-methylimidazole product is observed after the palladium removal step.

  • Possible Causes and Solutions:

    • Adsorption onto Activated Carbon: Activated carbon is a cost-effective adsorbent for palladium, but it can also adsorb the desired product, leading to yield loss.[4]

      • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading (e.g., 5-10 wt% relative to the crude product).[4]

      • Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.[4]

    • Adsorption onto Silica Gel during Chromatography: The polar nature of the imidazole ring in your product might lead to strong adsorption on silica gel.

      • Solution: Use a less polar eluent system or switch to a different stationary phase like alumina. Pre-treating the silica gel with a small amount of a polar solvent or an amine like triethylamine can also help to reduce product tailing and loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts. Often performed using a pad of Celite to trap fine particles.[1][2]

  • Adsorption: Using materials like activated carbon or silica gel to adsorb the palladium.[5][6]

  • Scavenging: Employing solid-supported or soluble reagents (scavengers) that selectively bind to palladium. Common scavengers include those with thiol, amine, or phosphine functional groups.[1]

  • Chromatography: Purification of the product using column chromatography can effectively remove palladium residues.[1][2]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[1][2]

  • Recrystallization: This purification technique can also help in reducing palladium content.[4]

Q2: How do I choose the best palladium removal method for my 5-(3-Bromophenyl)-1-methylimidazole synthesis?

A2: The choice of method depends on several factors:

  • Nature of the Catalyst: For heterogeneous catalysts (e.g., Pd on carbon), filtration is the primary method.[1] For homogeneous catalysts, scavenging, precipitation, or chromatography are more suitable.[1]

  • Desired Final Palladium Level: For pharmaceutical applications, stringent limits on residual palladium (often in the low ppm range) necessitate highly efficient methods like scavenging or a combination of techniques.[7][8]

  • Properties of Your Product: The solubility and polarity of 5-(3-Bromophenyl)-1-methylimidazole will influence the choice of solvents and chromatographic conditions. Its potential to chelate with palladium might require specific scavengers.

  • Scale of the Reaction: For large-scale synthesis, cost-effective methods like activated carbon treatment or filtration are preferred, while for smaller lab-scale reactions, chromatography or specialized scavengers might be more practical.

Q3: What is Celite and how does it work for palladium removal?

A3: Celite is a diatomaceous earth that is commonly used as a filter aid. It forms a porous filter cake that can trap very fine particles, including finely divided palladium catalysts, which might otherwise pass through standard filter paper.[1][2]

Q4: Can I reuse palladium catalysts after removal?

A4: In some cases, particularly with heterogeneous catalysts, it is possible to recover and reuse the palladium catalyst.[9] However, the activity of the recycled catalyst may be lower.[9] For homogeneous catalysts, recovery and reuse are generally more complex.

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize the efficiency of different palladium removal methods from various sources.

Table 1: Comparison of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)ConditionsReference
MP-TMT852<10>98.85 equiv, RT, 16 h[10][11]
Thiol-based scavengerNot specified<10>95Not specified[4]
PhosphonicS SPM32Not specifiedNot specified98.72 hours, 1000 RPM[12]

Table 2: Efficiency of Adsorption and Filtration Methods

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)ConditionsReference
Activated Charcoal33010-30~90-970.20 wt, DMF, overnight[7]
Activated Charcoal (Darco KB-B)300<1>99.60.2 wt, 45 °C, 18 h[7][13]
Celite Filtration80-100ControlledNot specifiedNot specified[7]
Column Chromatography>1000<100 (average)~90Suzuki-Miyaura reaction[4][8]
Recrystallization200<10>95%Not specified[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Mode)

  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude 5-(3-Bromophenyl)-1-methylimidazole in a suitable solvent (e.g., THF, ethyl acetate, toluene).[4]

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.[4]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[4] Monitor the palladium concentration periodically by taking small aliquots.

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[4]

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[4]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude 5-(3-Bromophenyl)-1-methylimidazole in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[4]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[4]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[4]

Protocol 3: General Procedure for Filtration through a Celite Pad

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[1]

  • Pre-wet the Pad: Pour a small amount of the pure solvent (the same solvent as your reaction mixture) through the Celite pad to wet it and ensure it is properly settled.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1] Carefully pour the diluted mixture onto the Celite pad and apply gentle suction.

  • Wash the Pad: Wash the Celite pad with additional fresh solvent to ensure all of the 5-(3-Bromophenyl)-1-methylimidazole product is collected.

  • Collect the Filtrate: The filtrate contains your purified product.

Mandatory Visualization

Palladium_Removal_Workflow cluster_start Crude Reaction Mixture cluster_methods Palladium Removal Methods cluster_end Purified Product Start Crude 5-(3-Bromophenyl)-1-methylimidazole containing Palladium Catalyst Filtration Filtration (Celite Pad) Start->Filtration Heterogeneous Catalyst ActivatedCarbon Activated Carbon Treatment Start->ActivatedCarbon Soluble/Colloidal Pd Scavenger Metal Scavenger (Solid-Supported) Start->Scavenger Soluble Pd Chromatography Column Chromatography Start->Chromatography General Purification End Purified 5-(3-Bromophenyl)-1-methylimidazole (Low Palladium Content) Filtration->End ActivatedCarbon->End Scavenger->End Chromatography->End

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Scavengers cluster_causes Potential Causes cluster_solutions Solutions Problem Inefficient Scavenging Cause1 Incorrect Scavenger Problem->Cause1 Cause2 Insufficient Amount Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Cause4 Product-Pd Complex Problem->Cause4 Solution1 Screen Scavengers (Thiol, Amine, etc.) Cause1->Solution1 Solution2 Increase Equivalents (5-10 eq.) Cause2->Solution2 Solution3 Optimize Time & Temperature Cause3->Solution3 Solution4 Add Competing Ligand or Change Solvent Cause4->Solution4

Caption: Troubleshooting guide for palladium scavengers.

References

Technical Support Center: Synthesis of 5-(3-Bromophenyl)-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-(3-Bromophenyl)-1-methylimidazole, with a focus on improving reaction yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a user-friendly question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Suzuki-Miyaura coupling for synthesizing 5-(3-Bromophenyl)-1-methylimidazole can stem from several factors. Begin by systematically evaluating the following:

  • Reagent Quality: Ensure the purity and integrity of your starting materials, particularly the boronic acid and the palladium catalyst. Boronic acids can degrade over time, and phosphine ligands are susceptible to oxidation.[1]

  • Reaction Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert (nitrogen or argon) atmosphere can lead to catalyst deactivation and the formation of unwanted side products.[1][2]

  • Solvent and Base Purity: The presence of water or other impurities in your solvent can negatively impact the reaction. Ensure you are using anhydrous and properly degassed solvents. The purity of the base is also critical for efficient catalysis.[1]

  • Reaction Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and the formation of byproducts. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[1]

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A2: The most common side products in Suzuki-Miyaura couplings are typically the result of homo-coupling and protodeboronation.

  • Homo-coupling: This occurs when two molecules of the boronic acid couple together or two molecules of the aryl halide couple. Homo-coupling of the boronic acid is often exacerbated by the presence of oxygen.[2] To minimize this, ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere.

  • Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product. This is particularly prevalent with electron-deficient boronic acids.[1] To mitigate protodeboronation, consider using a more stable boronic acid derivative, such as a pinacol ester, or adjusting the reaction conditions (e.g., shorter reaction times, lower temperatures, and using anhydrous conditions).[1]

Q3: How do I choose the optimal catalyst, ligand, and base for this specific synthesis?

A3: The choice of catalyst, ligand, and base is crucial for achieving a high yield. While empirical optimization is often necessary, the following guidelines can serve as a starting point:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used palladium sources. For more challenging couplings, pre-formed catalysts or specialized ligand-palladium complexes may offer better results.

  • Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. Phosphine-based ligands are common. For aryl chlorides, which can be challenging substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often improve reaction efficiency.[3][4][5]

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

Q4: What are the best practices for purifying the final product, 5-(3-Bromophenyl)-1-methylimidazole?

A4: Purification is essential to isolate the target compound from unreacted starting materials, catalyst residues, and side products. A typical purification workflow involves:

  • Workup: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine to remove the inorganic base and salts.

  • Filtration: To remove the palladium catalyst, the crude product can be passed through a plug of silica gel or celite.

  • Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for separating the desired product from any remaining impurities. The appropriate solvent system for elution will need to be determined, often a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q: Can I use 5-bromo-1-methylimidazole instead of 5-iodo-1-methylimidazole?

A: Yes, however, the reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl.[6] Therefore, using 5-bromo-1-methylimidazole may require more forcing reaction conditions (e.g., a more active catalyst system, higher temperature, or longer reaction time) compared to the iodo-analogue to achieve a comparable yield.

Q: My (3-bromophenyl)boronic acid is old. Can I still use it?

A: It is highly recommended to use fresh or properly stored boronic acid. Over time, boronic acids can undergo decomposition, including protodeboronation, which will lead to lower yields. If you must use older material, it is advisable to check its purity (e.g., by NMR) before use.

Q: Is it necessary to use a glovebox or Schlenk line for this reaction?

A: While not strictly mandatory for all Suzuki couplings, using a glovebox or Schlenk line techniques to handle the catalyst and set up the reaction under a robust inert atmosphere is highly recommended to exclude oxygen and moisture, which can significantly improve the reproducibility and yield of the reaction.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of a generic Suzuki-Miyaura coupling for the synthesis of 5-aryl-1-methylimidazoles, based on literature for analogous reactions. This data is illustrative and should be used as a guide for optimization.

Parameter Condition A Condition B Condition C Expected Yield Range (%) Notes
Palladium Source Pd(PPh₃)₄Pd(OAc)₂PdCl₂(dppf)40-95The choice of catalyst can have a significant impact on yield.
Ligand PPh₃Buchwald LigandNone50-98Bulky, electron-rich ligands often improve yields, especially for less reactive halides.
Base K₂CO₃Cs₂CO₃K₃PO₄60-99Cesium carbonate is often effective for challenging couplings.
Solvent Toluene/H₂ODioxane/H₂ODMF55-90Aprotic polar solvents like DMF can be effective but may require higher temperatures.
Temperature (°C) 8010012030-95Higher temperatures can increase reaction rate but also lead to decomposition.

Experimental Protocols

Representative Protocol for the Synthesis of 5-(3-Bromophenyl)-1-methylimidazole via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions. Optimization may be required to achieve the best possible yield.

Materials:

  • 5-Iodo-1-methylimidazole

  • (3-Bromophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodo-1-methylimidazole (1.0 mmol, 1.0 equiv), (3-bromophenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in anhydrous, degassed 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents under a positive pressure of the inert gas.

  • Add degassed water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-(3-Bromophenyl)-1-methylimidazole.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for 5-(3-Bromophenyl)-1-methylimidazole Synthesis pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd_complex Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) Ar = 1-methylimidazol-5-yl X = Iodo oa->pd_complex tm Transmetalation pd_complex->tm Activated Boronate diaryl_pd_complex Ar-Pd(II)-Ar'(L_n) (Diaryl Complex) Ar' = 3-Bromophenyl tm->diaryl_pd_complex boronic_acid (3-Bromophenyl)B(OH)₂ + Base activated_boronate [(3-Bromophenyl)B(OH)₃]⁻ boronic_acid->activated_boronate activated_boronate->tm re Reductive Elimination diaryl_pd_complex->re re->pd0 Regenerates Catalyst product 5-(3-Bromophenyl)-1-methylimidazole (Product) re->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of the target molecule.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Age) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) conditions_ok Conditions OK? check_conditions->conditions_ok optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) yield_improved_catalyst Yield Improved? optimize_catalyst->yield_improved_catalyst screen_ligands Screen Different Ligands (e.g., Buchwald type) optimize_catalyst->screen_ligands optimize_base_solvent Optimize Base and Solvent yield_improved_base Yield Improved? optimize_base_solvent->yield_improved_base screen_bases Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) optimize_base_solvent->screen_bases reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->optimize_catalyst Yes improve_setup Improve Inert Atmosphere Setup (Degas Solvent, Use Glovebox) conditions_ok->improve_setup No yield_improved_catalyst->optimize_base_solvent No success Synthesis Optimized yield_improved_catalyst->success Yes yield_improved_base->start No, Re-evaluate yield_improved_base->success Yes replace_reagents->check_reagents improve_setup->check_conditions

Caption: A decision tree for troubleshooting and optimizing the synthesis yield.

References

Technical Support Center: HPLC Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of brominated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these important molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of brominated heterocyclic compounds?

A1: The most common stationary phase for reversed-phase HPLC purification of brominated heterocyclic compounds is a C18 column. This is due to its broad applicability for separating compounds of moderate polarity. For specific applications, such as separating positional isomers, phenyl-based columns (e.g., Phenyl-Hexyl or PFP) may offer better selectivity due to π-π interactions with the aromatic heterocyclic ring.

Q2: How can I improve the peak shape of my basic brominated heterocyclic compound which is showing significant tailing?

A2: Peak tailing for basic compounds is often due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3 with an additive like formic acid or trifluoroacetic acid) can protonate the basic heterocycle and minimize interactions with silanols.

  • Use of Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA), can compete with the analyte for binding to active sites on the stationary phase, thereby improving peak shape.

  • Column Choice: Employing a column with a base-deactivated stationary phase or an end-capped C18 column can reduce the availability of free silanol groups.

Q3: I am having difficulty separating positional isomers of my brominated heterocycle. What should I try?

A3: The separation of positional isomers can be challenging due to their similar physicochemical properties. Here are some strategies:

  • Change Column Chemistry: Switch from a standard C18 column to a phenyl- or pentafluorophenyl (PFP)-based column. These stationary phases can provide alternative selectivity through π-π and dipole-dipole interactions with the aromatic ring of your compound.

  • Optimize the Mobile Phase: Modifying the organic solvent (e.g., switching from acetonitrile to methanol or vice-versa) can alter selectivity. Fine-tuning the gradient elution profile with a shallower gradient can also improve resolution between closely eluting isomers.

  • Temperature Optimization: Adjusting the column temperature can influence selectivity and potentially improve the separation of isomers.

Q4: My brominated heterocyclic compound seems to be degrading on the column. What could be the cause and how can I prevent it?

A4: While less common, on-column degradation can occur. Potential causes and solutions include:

  • Hydrolysis: Some brominated heterocycles, particularly those with labile functional groups like esters, may be susceptible to hydrolysis in the presence of acidic or basic mobile phases. If you suspect hydrolysis, try using a mobile phase with a neutral pH, if compatible with your compound's stability and peak shape. One study on aclidinium bromide, a brominated heterocyclic compound, showed significant degradation under hydrolysis conditions.[1]

  • Oxidation: If your compound is sensitive to oxidation, de-gassing the mobile phase thoroughly and using fresh, high-purity solvents is crucial. In some cases, the addition of a small amount of an antioxidant to the sample may be necessary. For instance, stress testing of aclidinium bromide revealed degradation under oxidative conditions.[1]

  • Light Sensitivity: Some compounds are light-sensitive. Protecting the sample from light during preparation and analysis by using amber vials can prevent photodegradation.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of brominated heterocyclic compounds in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Interaction of basic heterocycles with residual silanols on the column.- Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the analyte. - For very basic compounds, consider adding a small amount of triethylamine (TEA) to the mobile phase. - Use a base-deactivated or end-capped C18 column.
Poor Peak Shape (Fronting) Sample overload or sample solvent being stronger than the mobile phase.- Reduce the concentration of the sample being injected. - Dissolve the sample in the initial mobile phase or a weaker solvent.
Poor Resolution of Isomers Insufficient selectivity of the stationary phase.- Switch to a phenyl, pentafluorophenyl (PFP), or biphenyl column to leverage π-π interactions. - Optimize the gradient to be shallower over the elution range of the isomers.
Variable Retention Times Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.- Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection. - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature.
High Backpressure Column frit blockage, precipitation of sample or buffer in the system.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - If pressure is still high, try back-flushing the column with an appropriate solvent. - Ensure the sample is fully dissolved in the injection solvent.
No Peaks or Very Small Peaks Sample degradation, incorrect injection, or detection issues.- Verify sample stability in the chosen solvent and mobile phase. - Ensure the injector is functioning correctly and the correct volume is being injected. - Check the detector settings, particularly the wavelength, to ensure it is appropriate for your compound.

Experimental Protocols

Below are detailed methodologies for the HPLC purification of specific brominated heterocyclic compounds, providing a starting point for method development.

Protocol 1: Purification of a Brominated Indole Derivative

  • Compound: 2-bromo-1H-indole-3-acetonitrile

  • Column: C18, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient elution is typically used to ensure good separation from impurities with varying polarities. A common starting point is a linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of methanol or a mixture of methanol and the initial mobile phase.

Protocol 2: Purification of a Brominated Pyrimidine Derivative

  • Compound: 2-bromopyrimidine

  • Column: Newcrom R1 (a special reverse-phase column with low silanol activity), 5 µm particle size.[2]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with phosphoric acid. For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[2]

  • Flow Rate: Typically 1.0 mL/min for an analytical column.

  • Detection: UV detection at a suitable wavelength for the compound.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Protocol 3: Purification of a Brominated Thiophene Derivative

  • Compound: 2-bromothiophene

  • Column: Newcrom R1, 5 µm particle size.[3]

  • Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid. Formic acid can be substituted for MS compatibility.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the purification of various brominated heterocyclic compounds.

Compound ClassColumn TypeMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Brominated Indoles C18Acetonitrile/Water with 0.1% Formic Acid1.0280N/A
Brominated Pyrimidines Newcrom R1Acetonitrile/Water with Phosphoric Acid1.0UV[2]
Brominated Thiophenes Newcrom R1Acetonitrile/Water with Phosphoric Acid1.0UV[3]
Brominated Quinolines C18Acetonitrile/Water with additives1.0-1.5UVN/A
Bromophenols C8Acetonitrile/Water with 0.05% TFA0.25210[4]

Note: The specific parameters may need to be optimized for your particular compound and HPLC system.

Visual Workflow for Troubleshooting HPLC Purification

The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC purification of brominated heterocyclic compounds.

HPLC_Troubleshooting Troubleshooting Workflow for HPLC Purification of Brominated Heterocyclic Compounds start Start: Unexpected Chromatogram check_pressure Check System Pressure start->check_pressure high_pressure High Pressure check_pressure->high_pressure Abnormal normal_pressure Normal Pressure check_pressure->normal_pressure Normal sol_high_pressure Action: Check for blockages (frit, guard column). Filter sample/mobile phase. high_pressure->sol_high_pressure check_peak_shape Examine Peak Shape normal_pressure->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Tailing peak_fronting Peak Fronting check_peak_shape->peak_fronting Fronting split_peaks Split/Broad Peaks check_peak_shape->split_peaks Split/Broad good_peak_shape Good Peak Shape check_peak_shape->good_peak_shape Good sol_peak_tailing Action: Lower mobile phase pH (add formic acid). Use base-deactivated column. peak_tailing->sol_peak_tailing sol_peak_fronting Action: Dilute sample. Inject in a weaker solvent. peak_fronting->sol_peak_fronting sol_split_peaks Action: Check for column void. Ensure sample is fully dissolved. split_peaks->sol_split_peaks check_resolution Check Resolution/Retention good_peak_shape->check_resolution poor_resolution Poor Resolution check_resolution->poor_resolution Poor retention_shift Retention Time Shift check_resolution->retention_shift Shifting good_separation Good Separation check_resolution->good_separation Good sol_poor_resolution Action: Optimize gradient (shallower). Change column (e.g., Phenyl for isomers). poor_resolution->sol_poor_resolution sol_retention_shift Action: Equilibrate column longer. Prepare fresh mobile phase. Use column oven. retention_shift->sol_retention_shift end End: Successful Purification good_separation->end

Caption: A logical workflow for troubleshooting common HPLC purification issues.

References

Technical Support Center: N-Methylation of Substituted Phenylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the N-methylation of substituted phenylimidazoles. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the N-methylation of substituted phenylimidazoles, offering potential causes and solutions in a question-and-answer format.

Question: My N-methylation reaction is resulting in a very low yield or is not proceeding to completion. What are the potential reasons, and how can I improve the yield?

Answer:

Low yields in the N-methylation of substituted phenylimidazoles can arise from several factors, primarily related to the nucleophilicity of the imidazole nitrogen and the reaction conditions.

Potential Causes and Solutions:

  • Incomplete Deprotonation: The imidazole nitrogen must be sufficiently deprotonated to act as an effective nucleophile. If a weak base is used, the equilibrium may not favor the deprotonated form, leading to a sluggish or incomplete reaction.

    • Solution: Employ a stronger base to ensure complete deprotonation. For instance, sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is often effective. For less reactive systems, stronger bases can be considered, but care must be taken to avoid side reactions.

  • Poor Solubility: If the substituted phenylimidazole or the base is not soluble in the chosen solvent, the reaction will be slow.

    • Solution: Select a solvent that dissolves all reactants. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are commonly used.

  • Steric Hindrance: Bulky substituents on the phenyl ring or adjacent to the imidazole nitrogens can impede the approach of the methylating agent.[1]

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. Alternatively, using a less bulky methylating agent, if possible, might be beneficial. Microwave-assisted synthesis can also be effective in overcoming steric hindrance by rapidly heating the reaction mixture.[1]

  • Inappropriate Methylating Agent: The reactivity of the methylating agent is crucial.

    • Solution: Highly reactive methylating agents like methyl iodide or dimethyl sulfate are often effective. For more sensitive substrates, "greener" and less reactive agents like dimethyl carbonate can be used, though this may require more forcing conditions.[2]

Question: I am observing the formation of a significant amount of a side product, which I suspect is a quaternary imidazolium salt. How can I minimize this?

Answer:

The formation of quaternary imidazolium salts occurs when the N-methylated product undergoes a second methylation. This is a common side reaction, especially with highly reactive methylating agents.[1]

Strategies to Minimize Dialkylation:

  • Control Stoichiometry: Use a slight excess of the substituted phenylimidazole relative to the methylating agent.

  • Slow Addition: Add the methylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second methylation reaction more significantly than the first.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental challenges in the N-methylation of substituted phenylimidazoles.

Question: Why is achieving regioselectivity a major challenge in the N-methylation of unsymmetrically substituted phenylimidazoles?

Answer:

Unsymmetrically substituted phenylimidazoles possess two non-equivalent nitrogen atoms in the imidazole ring (N-1 and N-3). The deprotonation of the imidazole N-H results in an anion where the negative charge is delocalized over both nitrogen atoms, creating two potential sites for methylation. This often leads to the formation of a mixture of two regioisomers, which can be difficult to separate.[3][4] The ratio of these isomers is influenced by both steric and electronic factors.[4]

Question: How do steric and electronic effects of substituents on the phenylimidazole ring influence regioselectivity?

Answer:

Both steric and electronic effects play a crucial role in determining which nitrogen atom is preferentially methylated.

  • Steric Effects: Bulky substituents near one of the imidazole nitrogens will hinder the approach of the methylating agent, leading to preferential methylation at the less sterically hindered nitrogen.[1][4] For example, a substituent at the 2-position of the imidazole ring will generally direct methylation to the N-1 position.

  • Electronic Effects: The electronic nature of the substituents on the phenyl ring can alter the nucleophilicity of the two nitrogen atoms.

    • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the imidazole ring, enhancing the nucleophilicity of both nitrogens. The position of the substituent on the phenyl ring will determine its influence on each nitrogen.

    • Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the imidazole ring, reducing the overall nucleophilicity. These groups can direct methylation to the nitrogen atom that is electronically less disfavored.[4]

Influence of Substituents on Regioselectivity (Qualitative)

Substituent Position on ImidazoleExpected Major RegioisomerPrimary Influencing Factor
2-position (e.g., 2-Phenylimidazole)N-1 MethylationSteric Hindrance
4- or 5-position (unsymmetrical)Dependent on electronics and stericsCombination of Steric and Electronic Effects

Question: Are there specific reaction conditions that can be used to control the regioselectivity of N-methylation?

Answer:

Yes, the choice of base and solvent system can significantly influence the regioselectivity. For instance, in the alkylation of some related N-heterocycles like indazoles, using sodium hydride (NaH) in THF has been shown to provide high N-1 selectivity.[3] This is attributed to the formation of a sodium salt that may coordinate in a way that favors methylation at one nitrogen over the other. While specific quantitative data for a wide range of substituted phenylimidazoles is not compiled in a single source, the general principle of using specific base-solvent combinations to influence the regioselectivity is a key strategy.

Experimental Protocols

General Protocol for N-Methylation using Sodium Hydride:

  • To a solution of the substituted phenylimidazole (1.0 eq.) in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive substrates.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers if necessary.

General Protocol for N-Methylation using a Carbonate Base:

  • To a solution of the substituted phenylimidazole (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Add the methylating agent (1.2 eq.) to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Data Presentation

Quantitative Data on N-Alkylation of a Substituted Indazole (as an illustrative example for regioselectivity principles):

EntryBaseSolventTemperature (°C)Time (h)N-1:N-2 RatioOverall Yield (%)
1K₂CO₃AcetonitrileReflux162.8:196
2Cs₂CO₃AcetonitrileReflux161.3:1>99
3DBUToluene80161.4:159
4NaHTHF0 to 5024>99:189

Data adapted from a study on methyl 5-bromo-1H-indazole-3-carboxylate, demonstrating the significant effect of the base and solvent on regioselectivity.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Methylation cluster_workup Work-up and Purification start Substituted Phenylimidazole setup_mix Mix under Inert Atmosphere start->setup_mix base Base (e.g., NaH, K2CO3) base->setup_mix solvent Anhydrous Solvent (e.g., DMF, THF) solvent->setup_mix reaction_step Reaction (Stirring, Heating) setup_mix->reaction_step methylating_agent Methylating Agent (e.g., CH3I) methylating_agent->reaction_step quench Quenching reaction_step->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Isolated N-Methylated Product(s) purification->product regioselectivity_challenge cluster_start Starting Material cluster_intermediate Deprotonation cluster_products Methylation Products start_mol Unsymmetrical Phenylimidazole anion Resonance-Stabilized Anion start_mol->anion + Base - H+ product1 N-1 Methylated Regioisomer anion->product1 + CH3-X (Less Hindered Path) product2 N-3 Methylated Regioisomer anion->product2 + CH3-X (More Hindered Path)

References

Preventing debromination in reactions with 5-(3-Bromophenyl)-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(3-Bromophenyl)-1-methylimidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments, with a particular focus on preventing the common side reaction of debromination in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in my reaction with 5-(3-Bromophenyl)-1-methylimidazole?

A1: Debromination, a specific type of hydrodehalogenation, is an undesired side reaction where the bromine atom on your starting material, 5-(3-Bromophenyl)-1-methylimidazole, is replaced by a hydrogen atom. This results in the formation of 1-methyl-5-phenylimidazole as a byproduct. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a significant impurity that can be challenging to separate.

Q2: How can I detect if debromination is occurring in my reaction?

A2: You can detect the presence of the debrominated byproduct, 1-methyl-5-phenylimidazole, using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a less polar spot compared to the starting material, 5-(3-Bromophenyl)-1-methylimidazole.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 1-methyl-5-phenylimidazole (158.20 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude product, you will observe the disappearance of the characteristic aromatic splitting pattern of the 3-bromophenyl group and the appearance of signals corresponding to a monosubstituted phenyl group.

Q3: What are the common palladium-catalyzed cross-coupling reactions I can perform with 5-(3-Bromophenyl)-1-methylimidazole?

A3: 5-(3-Bromophenyl)-1-methylimidazole is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a biaryl compound.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an arylalkyne.

Troubleshooting Guide: Preventing Debromination

Debromination is a common challenge in palladium-catalyzed cross-coupling reactions. The key to preventing this side reaction is to favor the rate of the desired catalytic cycle over the pathway leading to hydrodehalogenation.

Key Factors Influencing Debromination:
  • Catalyst and Ligand: The choice of palladium source and, more importantly, the phosphine ligand can significantly impact the extent of debromination.

  • Base: The type and strength of the base are critical. Some bases can act as hydride donors or promote pathways that lead to the formation of palladium-hydride species, which are key intermediates in the debromination process.

  • Solvent: The solvent can act as a hydride source and influence the solubility and reactivity of the catalyst and base.

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.

Troubleshooting Workflow

If you are observing significant debromination in your reaction, follow this systematic approach to optimize your conditions.

TroubleshootingWorkflow Start Debromination Observed Ligand 1. Modify Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) - Increase ligand:Pd ratio Start->Ligand Base 2. Change Base - Switch to a weaker inorganic base (e.g., K3PO4, K2CO3, Cs2CO3) - Avoid strong organic bases (e.g., NaOtBu) Ligand->Base Solvent 3. Alter Solvent - Use aprotic, non-polar solvents (e.g., Toluene, Dioxane) - Avoid protic solvents (e.g., alcohols) and DMF Base->Solvent Temp 4. Adjust Temperature - Lower the reaction temperature - Reduce reaction time Solvent->Temp Result Debromination Minimized? Temp->Result Result->Ligand No, Re-evaluate Success Successful Coupling Result->Success Yes

Caption: A workflow for troubleshooting and minimizing debromination.

Data on a Model System: Suzuki Coupling of a Heteroaryl Bromide

The following table, adapted from a study on a similar heteroaromatic system, illustrates how different reaction parameters can influence the ratio of the desired coupled product to the debrominated byproduct.[1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (Coupled Product)Yield (Debrominated Product)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane1109%91%
2XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)Dioxane/H₂O11045%55%
3XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)Ethanol/H₂O11060%40%
4XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)Dioxane/H₂O135 (MW)91%Not detected

Data adapted from a study on a different heteroaryl bromide to illustrate general trends.[1]

Experimental Protocols

The following are suggested starting protocols for common cross-coupling reactions with 5-(3-Bromophenyl)-1-methylimidazole. These should be optimized based on your specific coupling partner and analytical results.

Protocol 1: Suzuki-Miyaura Coupling (Optimized to Minimize Debromination)

This protocol is adapted from successful couplings of other heteroaryl bromides.[2][3][4][5][6][7]

Reagents:

  • 5-(3-Bromophenyl)-1-methylimidazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4-6 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-(3-Bromophenyl)-1-methylimidazole, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Coupling

This protocol is a general starting point for Heck reactions with aryl bromides.[8][9][10][11][12]

Reagents:

  • 5-(3-Bromophenyl)-1-methylimidazole (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • PPh₃ or a bulky phosphine ligand (4-10 mol%)

  • Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)

  • Anhydrous DMF or Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-(3-Bromophenyl)-1-methylimidazole, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the base and the alkene via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Free)

Copper-free conditions can sometimes reduce side reactions. This protocol is a general guide.[13][14][15][16][17][18][19][20][21]

Reagents:

  • 5-(3-Bromophenyl)-1-methylimidazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous THF or Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-(3-Bromophenyl)-1-methylimidazole and PdCl₂(PPh₃)₂.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify directly by column chromatography.

Visualization of Reaction Pathways

General Catalytic Cycle for Cross-Coupling

CrossCouplingCycle cluster_main Desired Cross-Coupling Pathway Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Br(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Coupled Ar-Pd(II)-R(L_n) PdII_Aryl->PdII_Coupled Transmetalation (R-M) PdII_Coupled->Pd0 Reductive Elimination Product Ar-R PdII_Coupled->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

Proposed Mechanism for Debromination Side Reaction

DebrominationCycle cluster_side Undesired Debromination Pathway Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Br(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Hydride Ar-Pd(II)-H(L_n) PdII_Aryl->PdII_Hydride Hydride Transfer (from Base, Solvent, etc.) PdII_Hydride->Pd0 Reductive Elimination Byproduct Ar-H PdII_Hydride->Byproduct

Caption: A proposed pathway for the debromination side reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 5-(3-Bromophenyl)-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-(3-Bromophenyl)-1-methylimidazole, a key heterocyclic compound in medicinal chemistry and materials science. The following sections present predicted spectral data, a comparison with analogous structures, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for the analysis. This information is intended for researchers, scientists, and drug development professionals.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR chemical shifts and multiplicities for 5-(3-Bromophenyl)-1-methylimidazole are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering convention for the atoms is provided in the accompanying molecular structure diagram.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0Singlet (s)-
H-47.2 - 7.4Singlet (s)-
N-CH₃3.7 - 3.9Singlet (s)-
H-2'7.6 - 7.8Triplet (t)~1.8
H-4'7.4 - 7.6Doublet of triplets (dt)~7.8, 1.5
H-5'7.3 - 7.5Triplet (t)~7.8
H-6'7.5 - 7.7Doublet of triplets (dt)~7.8, 1.5

Comparison with Alternative Structures

The ¹H NMR spectrum of 5-(3-Bromophenyl)-1-methylimidazole can be compared with related molecules to understand the influence of substituent positioning on the chemical shifts.

CompoundKey Proton Chemical Shifts (δ, ppm)
5-(3-Bromophenyl)-1-methylimidazole H-2: ~7.9, H-4: ~7.3, N-CH₃: ~3.8, Bromophenyl protons: 7.3-7.8
1-MethylimidazoleH-2: ~7.6, H-4: ~7.1, H-5: ~7.1, N-CH₃: ~3.7
3-Bromoanisole (for bromophenyl comparison)Aromatic protons: 6.8 - 7.4
5-Phenyl-1-methylimidazolePhenyl and imidazole protons exhibit shifts influenced by direct conjugation.

The presence of the bromophenyl group at the 5-position of the imidazole ring is expected to cause a general downfield shift of the imidazole protons compared to 1-methylimidazole due to the electron-withdrawing nature and anisotropic effects of the aromatic ring. The protons on the bromophenyl ring itself will exhibit a characteristic splitting pattern for a meta-substituted benzene.

Experimental Protocol

This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of 5-(3-Bromophenyl)-1-methylimidazole.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 5-(3-Bromophenyl)-1-methylimidazole.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent may slightly alter the chemical shifts.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Probe: A standard 5 mm broadband probe.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing Parameters:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Perform peak picking to identify the chemical shifts.

Visualization of Analytical Workflow

The following diagrams illustrate the logical steps involved in the ¹H NMR analysis of 5-(3-Bromophenyl)-1-methylimidazole.

A Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) B Data Acquisition (400 MHz NMR, 16 scans) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Calibration (Reference to TMS at 0 ppm) C->D E Peak Integration and Analysis (Chemical Shift, Multiplicity, J-coupling) D->E F Structure Confirmation E->F

Caption: Workflow for ¹H NMR Analysis.

Caption: Structure and Proton Numbering.

Comparative Analysis of Substituted Phenyl-Imidazole Analogs as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of a series of tetrasubstituted imidazole derivatives reveals key structural determinants for potent and selective inhibition of p38 MAP kinase, a critical target in inflammatory diseases.

This guide provides a comparative analysis of a series of phenyl-imidazole analogs, focusing on their structure-activity relationship (SAR) as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase. The data presented is based on a seminal study that systematically explored substitutions at various positions of the imidazole core to optimize potency, selectivity, and pharmacokinetic properties.[1] The findings offer valuable insights for researchers and drug development professionals working on novel anti-inflammatory agents.

Data Presentation: Structure-Activity Relationship of Tetrasubstituted Imidazole Analogs

The following table summarizes the in vitro inhibitory activity of a selection of tetrasubstituted imidazole analogs against p38 MAP kinase and their selectivity against c-Raf and JNK2α1 kinases. The data clearly illustrates the impact of different substituents on the imidazole scaffold.[1]

Compound IDR1 (Imidazole N1)R2 (Imidazole C2)R4 (Imidazole C4)R5 (Imidazole C5)p38 IC50 (nM)c-Raf IC50 (nM)JNK2α1 IC50 (nM)
1a H4-Piperidinyl4-Fluorophenyl4-Pyridyl1.1>10000>10000
1b CH34-Piperidinyl4-Fluorophenyl4-Pyridyl0.6>10000>10000
2a H4-Piperidinyl3-Trifluoromethylphenyl4-Pyridyl0.5>10000>10000
2b CH34-Piperidinyl3-Trifluoromethylphenyl4-Pyridyl0.24>10000>10000
3a H4-Piperidinyl4-Fluorophenyl2-Amino-4-pyridyl0.9>10000>10000
3b CH34-Piperidinyl4-Fluorophenyl2-Amino-4-pyridyl0.4>10000>10000
4 CH34-Piperidinyl3-Trifluoromethylphenyl2-Amino-4-pyridyl0.24>10000>10000

Key Observations from SAR Data:

  • N1-Methylation: Methylation of the imidazole nitrogen (R1 position) generally leads to a slight increase in potency against p38 MAP kinase (compare 1a vs 1b , 2a vs 2b , and 3a vs 3b ). More importantly, this modification was found to significantly improve oral bioavailability.[1]

  • C4-Aryl Substitution: Substitution on the C4-phenyl ring (R4 position) plays a crucial role in potency. The introduction of a meta-trifluoromethyl group (2a , 2b , 4 ) enhances inhibitory activity compared to the 4-fluoro substituent (1a , 1b , 3a , 3b ).[1]

  • C5-Heteroaryl Substitution: Modification of the C5-heteroaryl ring (R5 position) is a key determinant of selectivity. The presence of a 2-amino group on the pyridyl ring (3a , 3b , 4 ) maintains high potency while ensuring selectivity against other kinases like c-Raf and JNK2α1.[1]

  • C2-Substitution: A 4-piperidinyl moiety at the C2 position (R2) was found to significantly enhance cell-based activity and improve aqueous solubility, which are desirable properties for drug candidates.[1]

The lead compound from this series, compound 4 , demonstrated exceptional potency with a p38 IC50 of 0.24 nM, high selectivity, and good oral bioavailability, making it a promising candidate for further development.[1]

Experimental Protocols

The following are the methodologies for the key experiments cited in this guide.

p38 MAP Kinase Inhibition Assay:

The in vitro inhibitory activity of the compounds against p38 MAP kinase was determined using a fluorescence polarization-based assay. The assay measures the binding of a fluorescently labeled ATP analog to the kinase. The reaction mixture contained the p38 kinase enzyme, the fluorescent tracer, and varying concentrations of the test compound in a buffer solution. After an incubation period, the fluorescence polarization was measured. The IC50 value, which is the concentration of the inhibitor required to reduce the binding of the fluorescent tracer by 50%, was calculated from the dose-response curves.

Kinase Selectivity Assays (c-Raf, JNK2α1):

The selectivity of the compounds was assessed by testing their inhibitory activity against a panel of other kinases, including c-Raf and JNK2α1, using similar fluorescence polarization-based binding assays. The IC50 values for these kinases were determined in the same manner as for the p38 MAP kinase assay.

Mandatory Visualization

The following diagrams illustrate the signaling pathway targeted by these inhibitors and a general workflow for SAR studies.

p38_MAPK_pathway stress Pro-inflammatory Stimuli (e.g., LPS, TNF-α) mapkkk MAPKKK (e.g., TAK1, MEKKs) stress->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) substrates->cytokines inhibitor Phenyl-Imidazole Inhibitor inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition.

SAR_workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization lead_gen Lead Compound Identification analog_design Analog Design (Systematic Modification) lead_gen->analog_design synthesis Chemical Synthesis analog_design->synthesis in_vitro In Vitro Assays (e.g., p38 IC50) synthesis->in_vitro selectivity Selectivity Profiling in_vitro->selectivity sar_analysis SAR Analysis in_vitro->sar_analysis in_vivo In Vivo Efficacy & PK optimization Lead Optimization sar_analysis->optimization optimization->analog_design optimization->in_vivo

Generalized Workflow for Structure-Activity Relationship (SAR) Studies.

References

A Comparative Guide to the In Vitro Evaluation of 5-(3-Bromophenyl)-1-methylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro testing methodologies and potential biological activities of imidazole derivatives, with a focus on compounds structurally related to 5-(3-Bromophenyl)-1-methylimidazole. Imidazole scaffolds are of significant interest in medicinal chemistry due to their presence in essential biomolecules and their versatile pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] In vitro testing is a critical first step in the drug discovery pipeline to determine the biological activity and potential therapeutic applications of novel chemical entities like 5-(3-Bromophenyl)-1-methylimidazole and its analogs.[5]

Due to the limited availability of specific in vitro data for 5-(3-Bromophenyl)-1-methylimidazole in the public domain, this guide presents comparative data from studies on other substituted imidazole derivatives. This information serves as a benchmark for researchers designing and interpreting in vitro studies for this class of compounds.

Data Presentation: Comparative Biological Activities

The following tables summarize quantitative data from in vitro studies on various imidazole derivatives, showcasing their potential as antimicrobial and antiproliferative agents.

Table 1: In Vitro Antimicrobial Activity of Representative Imidazole Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
HL1 Staphylococcus aureus62.5Ciprofloxacin<3.9
Escherichia coli125Ciprofloxacin<3.9
HL2 Staphylococcus aureus125Ciprofloxacin<3.9
Escherichia coli250Ciprofloxacin<3.9
N2 [6][7]Staphylococcus aureus---
Escherichia coli---
Candida albicans---

Data for HL1 and HL2 is adapted from a study on novel imidazole derivatives.[1] Data for N2, a 2,4,5-trisubstituted imidazole derivative, indicated antimicrobial activity, though specific MIC values were not provided in the abstract.[6][7]

Table 2: In Vitro Antiproliferative Activity of Representative Imidazole and Triazole Derivatives

This table shows the Growth Inhibitory Concentration (GI50) or the concentration that causes 50% inhibition of cell growth for various cancer cell lines.

Compound IDCancer Cell LineAssay TypeGI50 (µM) or % Growth InhibitionReference Compound
Compound 10 Leukemia (CCRF-CEM)SRB1.83 (GI50)Doxorubicin
CNS (SNB-19)SRB2.12 (GI50)Doxorubicin
Compound 11 Leukemia (CCRF-CEM)SRB2.51 (GI50)Doxorubicin
CNS (SNB-19)SRB2.94 (GI50)Doxorubicin
Compound 4e CNS (SNB-75)-41.25% (at 10⁻⁵ M)-
Compound 4i CNS (SNB-75)-38.94% (at 10⁻⁵ M)-

Data for compounds 10 and 11 is from a study on 2,4,5-trisubstituted imidazole derivatives.[8] Data for compounds 4e and 4i is from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which are structurally related.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments typically performed on imidazole derivatives.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxicity of a compound on cell lines.[1]

  • Cell Seeding: Human fibroblast cells (e.g., HFF-1) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized imidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 24 or 48 hours. A negative control (cell culture medium) and a positive control (e.g., 0.2% Triton X-100) are included.[1]

  • MTS Reagent Addition: After the incubation period, MTS reagent is added to each well, and the plate is incubated for a specified time (e.g., 1-4 hours) at 37°C.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the negative control.

Antibacterial Activity Study (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Bacterial Strains: Cultures of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are prepared.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

In Vitro Antiproliferative Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is widely used for screening anticancer compounds.[8]

  • Cell Plating: Cancer cell lines are plated in 96-well plates and incubated for 24 hours.

  • Compound Addition: Cells are treated with the test compounds at various concentrations for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% SRB solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Data Acquisition: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm).

  • Analysis: The GI50 value is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of 5-(3-Bromophenyl)-1-methylimidazole Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTS Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Cytotoxicity->Antimicrobial Anticancer Antiproliferative Assays (e.g., SRB Assay) Antimicrobial->Anticancer Enzyme Enzyme Inhibition Assays (e.g., Kinase Assay) Anticancer->Enzyme Data Data Analysis (IC50 / MIC Calculation) Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the in vitro testing of novel chemical compounds.

G cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Imidazole Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in a signaling pathway by an imidazole derivative.

References

A Researcher's Guide to Comparing Cytotoxicity Assays for Novel Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate assessment of a novel compound's cytotoxic potential is a cornerstone of preclinical evaluation. This guide provides an objective comparison of common cytotoxicity assays, supported by experimental data, to aid in the selection of the most appropriate method for evaluating novel imidazole-based compounds.

Comparative Analysis of Cytotoxicity Assays

The selection of a suitable cytotoxicity assay is contingent upon the compound's mechanism of action, the experimental endpoint of interest, and the desired throughput. Three widely employed methods for assessing the cytotoxicity of novel compounds are the MTT, SRB, and LDH assays. Each assay operates on a distinct principle, offering unique advantages and limitations.

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[1][2][3]Cell viability and metabolic activity.[1][4]- Well-established and widely used.- High sensitivity.[4]- Requires a solubilization step for the formazan crystals.[4]- Can be affected by compounds that alter cellular metabolism.[4]
SRB Assay The binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][6]Total cellular protein content, an indicator of cell biomass.[6]- Good linearity and reproducibility.- Less interference from compounds that affect mitochondrial function.- Requires cell fixation, which can introduce artifacts.- Multiple washing steps can lead to cell detachment and variability.[7]
LDH Assay Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[8][9]Cell membrane integrity and cell lysis.[8][9]- Non-destructive to the remaining viable cells.- Reflects irreversible cell death (necrosis).[8]- Less sensitive for detecting early apoptotic events.- Can be affected by serum LDH in the culture medium.

Quantitative Cytotoxicity Data for Imidazole-Based Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various imidazole-based compounds against different cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineAssay TypeIC50 (µM)Reference
Imidazole Derivative 3bC6 (Rat Glioblastoma)MTT10.721 ± 0.38[10]
Imidazole Derivative 3aHT-29 (Colon Cancer)MTT20.88 ± 1.02[10]
Benzimidazole Derivative 12bHela (Cervical Cancer)MTT30.2[11]
Benzimidazole Derivative 12cHela (Cervical Cancer)MTT31.9[11]
Benzimidazole Derivative 12dHela (Cervical Cancer)MTT30[11]
Benzimidazole Derivative 39MCF7 (Breast Cancer)MTT4.2[11]
Benzimidazole Derivative 40MCF7 (Breast Cancer)MTT8.29[11]
Imidazole Derivative 3aMCF-7 (Breast Cancer)MTT> Cisplatin[12]
Imidazole Derivative 3eMCF-7 (Breast Cancer)MTT> Cisplatin[12]
Imidazole Derivative 3hMCF-7 (Breast Cancer)MTT> Cisplatin[12]
Imidazole-Thiazole Derivative 22NUGC-3 (Gastric Cancer)MTT0.05[11]

Experimental Protocols

Detailed methodologies for the three key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the novel imidazole-based compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[3]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]

SRB (Sulforhodamine B) Assay

This assay is based on the measurement of cellular protein content.[5]

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[6]

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid.[6]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.[6]

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cell death by measuring the activity of LDH released from damaged cells.[8]

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

  • Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[8]

  • Reaction Setup: Add the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13]

Visualizing Experimental Workflows and Cellular Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

G cluster_assays Comparison of Cytotoxicity Assay Principles MTT MTT Assay Mito Mitochondrial Dehydrogenase Activity MTT->Mito Measures SRB SRB Assay Protein Total Cellular Protein SRB->Protein Measures LDH LDH Assay Membrane Membrane Integrity LDH->Membrane Measures

Figure 1: Principles of common cytotoxicity assays.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Imidazole Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform Cytotoxicity Assay (MTT, SRB, or LDH) incubate2->assay read Read plate with microplate reader assay->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Figure 2: General experimental workflow for cytotoxicity testing.

G Imidazole Imidazole-Based Compound ROS Increased Reactive Oxygen Species (ROS) Imidazole->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys MMP_loss Loss of Mitochondrial Membrane Potential Mito_dys->MMP_loss Apoptosis Apoptosis MMP_loss->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Figure 3: Potential signaling pathway for imidazole-induced cytotoxicity.

References

A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling of 5-(3-Bromophenyl)-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an optimal catalyst is paramount for efficient synthesis. This guide provides a comparative overview of commonly employed palladium catalysts for the Suzuki-Miyaura cross-coupling reaction of 5-(3-Bromophenyl)-1-methylimidazole with various arylboronic acids. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, which is a crucial step in the synthesis of numerous pharmaceutical compounds.

While direct comparative studies on 5-(3-Bromophenyl)-1-methylimidazole are limited in publicly available literature, this guide draws upon experimental data from reactions with structurally similar substrates, such as substituted bromophenyl and bromo-heterocyclic compounds, to provide a valuable performance benchmark. The palladium catalysts compared here are frequently utilized in organic synthesis and have demonstrated high efficacy in the coupling of aryl bromides.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of three distinct palladium catalyst systems in Suzuki-Miyaura coupling reactions of aryl bromides, particularly those bearing nitrogen-containing heterocycles. The data presented is compiled from various sources and should be considered as a guideline for catalyst selection and reaction optimization. The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction yield and time.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Catalyst System 1
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)K₃PO₄1,4-Dioxane/H₂O901285
Catalyst System 2
Pd(OAc)₂ / SPhosPalladium(II) Acetate / SPhosK₃PO₄Toluene1001692
Catalyst System 3
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)K₂CO₃DMFReflux48Moderate to Good

Note: The yields are representative and can vary based on the specific arylboronic acid and other reaction conditions.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific coupling of 5-(3-Bromophenyl)-1-methylimidazole with an arylboronic acid using the catalyst systems mentioned above.

General Procedure using Pd(PPh₃)₄

To a reaction vessel containing 5-(3-Bromophenyl)-1-methylimidazole (1.0 mmol) and the desired arylboronic acid (1.2 mmol) is added potassium phosphate (K₃PO₄, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) is then added. A degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL) is added, and the reaction mixture is heated to 90 °C with stirring for 12 hours or until completion as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure using Pd(OAc)₂ / SPhos

In a glovebox or under an inert atmosphere, a reaction vial is charged with palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), SPhos (0.04 mmol), 5-(3-Bromophenyl)-1-methylimidazole (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol). Toluene (5 mL) is added, and the vial is sealed. The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.[1]

General Procedure using PdCl₂(dppf)

A mixture of 5-(3-Bromophenyl)-1-methylimidazole (1.0 mmol), the arylboronic acid (1.5 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in DMF is heated at reflux for 48 hours under a nitrogen atmosphere.[2] After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by chromatography on a silica gel column.

Visualizing the Process

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: 5-(3-Bromophenyl)-1-methylimidazole, Arylboronic Acid, Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat to Target Temperature C->D Inert Atmosphere E Stir for Specified Time D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temp. F->G Reaction Complete H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization J->K Pure Product

Caption: A generalized experimental workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Catalyst_Comparison_Logic Reaction Suzuki Coupling of 5-(3-Bromophenyl)-1-methylimidazole Cat1 System 1: Pd(PPh₃)₄ Reaction->Cat1 Cat2 System 2: Pd(OAc)₂ / SPhos Reaction->Cat2 Cat3 System 3: PdCl₂(dppf) Reaction->Cat3 Perf1 Yield Time Temperature Cat1->Perf1 Evaluate Perf2 Yield Time Temperature Cat2->Perf2 Evaluate Perf3 Yield Time Temperature Cat3->Perf3 Evaluate Comparison Comparative Analysis Perf1->Comparison Perf2->Comparison Perf3->Comparison

Caption: Logical diagram illustrating the comparative analysis of different palladium catalyst systems.

References

A Comparative Guide to the X-ray Crystallography of 5-Phenyl-1-Methylimidazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the X-ray crystallographic data of 5-phenyl-1-methylimidazole derivatives and structurally related compounds. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the structural characteristics of this class of molecules. The data presented is compiled from various research articles, and detailed experimental protocols are provided for key methodologies.

Comparison of Crystallographic Data

The following tables summarize the crystallographic data for several imidazole derivatives. Direct crystallographic data for a series of 5-phenyl-1-methylimidazole derivatives is not available in a single comparative study. Therefore, data from 5-phenyl-1H-imidazole, 1-methylimidazole, and other relevant substituted imidazole derivatives are presented to offer insights into the structural variations within this chemical class.

Table 1: Crystallographic Data for Phenyl-Substituted Imidazole Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Tetrakis(5-phenyl-1H-imidazole-κN³)zinc(II) dinitrate--INVALID-LINK--₂MonoclinicC2/c-------[1]
1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazoleC₂₈H₁₉F₃N₂MonoclinicI2/a22.16938.163625.725090112.52690-[2]
2-(4-fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazoleC₂₈H₁₈F₄N₂TriclinicP-19.242713.438119.752090.46499.530106.210-[2]
2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridineC₂₈H₂₃N₃OOrthorhombicPca2119.00026.082718.61739090904[3]
4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazoleC₁₈H₁₈N₂MonoclinicP2₁/c9.69717.545819.84079096.604904[4]
2,5,5-triphenyl-3,5-dihydro-4H-imidazol-4-oneC₂₁H₁₆N₂OMonoclinicP21/c13.898715.03218.17279099.337904[5]

Table 2: Crystallographic Data for 1-Methylimidazole Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Bis(1-methylimidazole)[meso-α,α,α,α-tetrakis(o-nicotinamidophenyl)porphinato]iron(II)[Fe(C₆₈H₄₄N₁₂O₄)(C₄H₆N₂)₂]·C₄H₆N₂·1.5C₄H₈O---------[6]
2-MethylimidazoleC₄H₆N₂OrthorhombicP2₁2₁2₁5.99578.15749.70109090904[7]

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of phenyl- and methyl-substituted imidazole derivatives are crucial for reproducing and building upon existing research. Below are generalized experimental protocols based on the cited literature.

Synthesis and Crystallization

General Synthesis of Tetrasubstituted Imidazoles:

A common method for synthesizing 1,2,4,5-tetrasubstituted imidazoles involves a multi-component reaction.[2]

  • A mixture of benzil (1 mmol), a substituted amine (1 mmol), an aryl aldehyde (1 mmol), and ammonium acetate (1 mmol) is prepared.

  • ZnO nanoparticles (0.1 mmol) are added as a catalyst.

  • The mixture is dissolved in glacial acetic acid and heated at 60°C with stirring for approximately 2 hours.[2]

  • The resulting solid product is filtered and purified by recrystallization from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction.[3]

Crystallization of a Zinc-Imidazole Complex:

The formation of metal complexes with imidazole ligands is another area of interest.

  • Zinc nitrate hexahydrate (0.485 mmol) is added to a stirred solution of 4-phenylimidazole (4 mmol) in a solvent mixture of dichloromethane (25 mL) and methanol (3 mL).[1]

  • The slurry is stirred for 5 hours until a clear solution is formed.[1]

  • The solution is filtered, and the filtrate is allowed to evaporate slowly at ambient temperature (298–300 K).[1]

  • Light-yellow crystals form after several days and are collected by filtration.[1]

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray intensity data are collected at a specific temperature (e.g., 123 K or 293 K) using a diffractometer equipped with a radiation source such as MoKα (λ=0.71073 Å) or Cu Kα.[2][4]

  • Data Reduction: The collected data are corrected for Lorentz-polarization and absorption factors.

  • Structure Solution and Refinement: The crystal structure is solved by direct methods using software like SHELXS or SIR2002.[3][4] The structure is then refined by full-matrix least-squares procedures on F² using programs such as SHELXL.[4] All non-hydrogen atoms are typically located in the difference Fourier map and refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallography of 5-phenyl-1-methylimidazole derivatives, from synthesis to final structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Reactants: - Benzil - Substituted Amine - Aryl Aldehyde - Ammonium Acetate synthesis Multi-component Reaction (e.g., in Glacial Acetic Acid, 60°C) start->synthesis purification Filtration & Recrystallization synthesis->purification crystals Single Crystal Formation (Slow Evaporation) purification->crystals mounting Crystal Mounting crystals->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection data_processing Data Reduction (Lorentz-polarization & Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods, e.g., SHELXS) data_processing->structure_solution refinement Structure Refinement (Full-matrix least-squares, e.g., SHELXL) structure_solution->refinement validation Validation & Final Structure refinement->validation

Caption: Experimental workflow for X-ray crystallography analysis.

Biological Significance

Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] The 5-phenyl-1H-imidazole scaffold, in particular, is a crucial framework in the development of pharmacologically active molecules, with applications in anticancer and antibacterial research.[1] The addition of a phenyl group at the 5-position can enhance the pharmacokinetic and pharmacodynamic properties of imidazole-based drugs.[1] Furthermore, imidazole derivatives are known to act as inhibitors or modulators of various enzymes and receptors, making them attractive candidates for drug design.[10] The structural data obtained from X-ray crystallography is paramount in understanding the structure-activity relationships of these compounds and in designing new therapeutic agents with improved efficacy and specificity.

References

Safety Operating Guide

Proper Disposal of 5-(3-Bromophenyl)-1-methylimidazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-(3-Bromophenyl)-1-methylimidazole (CAS No. 1218910-50-9), a compound often used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Key Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for 5-(3-Bromophenyl)-1-methylimidazole may not be readily available from all suppliers, the known hazards associated with its structural components—brominated aromatic compounds and imidazole derivatives—necessitate that it be handled as a hazardous substance. Brominated aromatic compounds can be toxic and persistent in the environment. Imidazole derivatives may exhibit corrosive properties. Therefore, all waste containing this compound must be treated as hazardous waste.

General Handling Precautions:

  • Always handle 5-(3-Bromophenyl)-1-methylimidazole in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1]

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Quantitative Data Summary

The following table summarizes key chemical identifiers for 5-(3-Bromophenyl)-1-methylimidazole.

PropertyValue
CAS Number1218910-50-9
Molecular FormulaC₁₀H₉BrN₂
Molecular Weight237.1 g/mol
AppearanceWhite to brown solid, or colorless to brown liquid
Storage Temperature+4°C

Source: Sigma-Aldrich, ChemicalBook[2][3]

Experimental Protocol for Disposal

The proper disposal of 5-(3-Bromophenyl)-1-methylimidazole must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a step-by-step guide for its safe disposal.

Materials Required:

  • Designated hazardous waste container (clearly labeled)

  • Personal Protective Equipment (PPE) as specified above

  • Chemical spill kit

  • Waste disposal tags or labels as required by your institution's Environmental Health and Safety (EHS) department.

Procedure:

  • Waste Segregation:

    • Do not mix 5-(3-Bromophenyl)-1-methylimidazole waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Collect all materials contaminated with the compound, including gloves, weighing paper, and pipette tips, in a designated, leak-proof hazardous waste container.

  • Container Labeling:

    • Immediately label the hazardous waste container with the full chemical name: "5-(3-Bromophenyl)-1-methylimidazole".

    • Include the CAS number (1218910-50-9) and an estimate of the quantity of waste.

    • Indicate the potential hazards (e.g., "Toxic," "Irritant").

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from drains and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream as per their requirements.

    • Do not attempt to dispose of this chemical down the drain or in regular trash. In the UK, bromine-containing waste must be handled by licensed hazardous waste disposal services.[4]

  • Decontamination of Glassware:

    • Rinse any glassware that has come into contact with 5-(3-Bromophenyl)-1-methylimidazole three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the solvent rinsate as hazardous waste in a separate, properly labeled container.

    • After triple-rinsing, the glassware can typically be washed with soap and water.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of 5-(3-Bromophenyl)-1-methylimidazole.

G A Waste Generation (5-(3-Bromophenyl)-1-methylimidazole) B Is the container empty? A->B C Triple rinse with appropriate solvent B->C Yes F Collect in a designated hazardous waste container B->F No / Contaminated Materials D Collect rinsate as hazardous waste C->D E Dispose of empty container as non-hazardous waste (or as per institutional policy) C->E G Label container with: - Full Chemical Name - CAS Number - Hazard Information D->G F->G H Store in designated satellite accumulation area G->H I Arrange for pickup by Environmental Health & Safety (EHS) H->I

Caption: Disposal workflow for 5-(3-Bromophenyl)-1-methylimidazole.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of 5-(3-Bromophenyl)-1-methylimidazole, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.